Fexaramine
説明
structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQTUNDJHLEFEQ-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870369 | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574013-66-4 | |
| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexaramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexaramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02545 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexaramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEXARAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intestinal Mechanism of Fexaramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a non-steroidal, gut-restricted agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation. Its limited systemic absorption makes it an attractive therapeutic candidate for metabolic and inflammatory diseases of the gut-liver axis, minimizing off-target effects. This technical guide provides an in-depth exploration of this compound's mechanism of action within intestinal cells, detailing the signaling cascades, downstream physiological effects, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: FXR Activation in Intestinal Epithelial Cells
This compound's primary molecular target in the intestine is the Farnesoid X Receptor (FXR), a ligand-activated transcription factor. This compound exhibits a high affinity for FXR, with a reported half-maximal effective concentration (EC50) of 25 nM.[1][2] Upon binding, this compound induces a conformational change in FXR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3][4][5] This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. The canonical FXRE consists of an inverted repeat of the nuclear receptor half-site PuGGTCA separated by one nucleotide (IR-1).
This binding event initiates the transcription of a suite of genes involved in metabolic regulation and intestinal homeostasis. The most well-characterized of these is Fibroblast Growth Factor 15 (FGF15) in rodents, the ortholog of human FGF19.
Key Signaling Pathways and Physiological Consequences
The activation of intestinal FXR by this compound triggers a multi-faceted signaling cascade that extends beyond the initial enterocyte activation, influencing the gut microbiome, incretin (B1656795) hormone secretion, and intestinal barrier integrity.
The FXR-FGF15/19 Axis
The induction of FGF15/19 is a cornerstone of this compound's intestinal action. Following its synthesis and secretion from enterocytes, FGF15/19 enters the portal circulation and acts as an endocrine hormone, primarily targeting the liver. In hepatocytes, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a critical mechanism for maintaining bile acid homeostasis.
Modulation of the Gut Microbiota and TGR5 Signaling
This compound treatment has been shown to reshape the composition of the gut microbiota. Specifically, it promotes the growth of certain bacterial genera, including Acetatifactor and Bacteroides. These bacteria possess bile salt hydrolase and 7α-dehydroxylase activity, which enables them to deconjugate primary bile acids and convert them into secondary bile acids, most notably lithocholic acid (LCA).
This alteration in the bile acid pool has a significant secondary signaling consequence. LCA is a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5), which is highly expressed on the surface of enteroendocrine L-cells in the intestine.
The activation of TGR5 by LCA initiates a Gαs-protein-coupled signaling cascade:
-
Gαs Activation: Ligand-bound TGR5 activates its associated Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).
-
PKA Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
GLP-1 Secretion: PKA activation culminates in the exocytosis of vesicles containing glucagon-like peptide-1 (GLP-1).
GLP-1 is a critical incretin hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, slows gastric emptying, and promotes satiety, thereby contributing to improved glucose homeostasis.
Enhancement of Intestinal Barrier Function and Anti-inflammatory Effects
This compound has been demonstrated to bolster the intestinal barrier and exert anti-inflammatory effects. Activation of FXR in intestinal epithelial cells leads to increased expression of genes encoding tight junction proteins, including Claudins, Occludin, and Zonula occludens-1 (ZO-1). These proteins are essential for maintaining the integrity of the epithelial barrier, preventing the translocation of harmful luminal contents into the circulation.
Furthermore, an improved version of this compound, FexD, has been shown to prevent and reverse intestinal inflammation in mouse models of inflammatory bowel disease (IBD). This anti-inflammatory effect is mediated, at least in part, by the modulation of innate lymphoid cells and a reduction in pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and related FXR activation in intestinal cells.
| Parameter | Value | Assay | Reference |
| This compound EC50 for FXR | 25 nM | Cell-based reporter assay | |
| This compound Binding Specificity | No activity at RXRα, PPARα/γ/δ, PXR, LXRα, TRβ, RARβ | Receptor activity assays |
Table 1: this compound Binding Affinity and Specificity
| Gene | Treatment Group | Fold Change (vs. Control) | Tissue | Reference |
| Fgf15 | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |
| Tgr5 | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |
| Fxr | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |
| Occludin (Ocldn) | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |
| Claudin (Cldn) | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum | |
| Zonula occludens-1 (Zo1) | High-Fat Diet + this compound | Increased (specific value not stated) | Ileum |
Table 2: Gene Expression Changes in Mouse Ileum with this compound Treatment
| Parameter | Effect of this compound Treatment | Reference |
| Acetatifactor abundance | Quantitatively increased | |
| Bacteroides abundance | Quantitatively increased | |
| Taurolithocholic acid (TLCA) in gallbladder | ~1,000-fold increase | |
| GLP-1 Secretion | Stimulated in wild-type mice |
Table 3: Effects of this compound on Gut Microbiota, Bile Acids, and GLP-1 Secretion
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound in intestinal cells.
In Vivo Mouse Studies
-
Animal Models: Studies have utilized male C57BL/6J mice, a common inbred strain for metabolic research. Age of mice at the start of experiments is typically around 3 months.
-
Diet-Induced Obesity Model: To study the effects of this compound in a metabolic disease context, mice are often fed a high-fat diet (e.g., 50-60% of energy from lipids) for a period of 12-14 weeks to induce obesity and insulin resistance.
-
This compound Administration: this compound is administered via oral gavage. Due to its poor solubility, it is typically dissolved in a vehicle such as 0.2% DMSO in PBS. Doses can range from 5 mg/kg to 100 mg/kg, administered daily for several weeks (e.g., 3-5 weeks).
-
Oral Gavage Technique: The procedure involves restraining the mouse and using a gavage needle (e.g., 22-24 gauge for adult mice) to deliver the solution directly into the stomach. The length of the needle is pre-measured to ensure it reaches the stomach without causing injury. The solution is administered slowly to prevent reflux.
-
Gene Expression Analysis (qPCR)
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from intestinal tissue (typically the ileum) using standard methods like TRIzol reagent. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes are quantified by qPCR using a thermal cycler. The reaction typically includes cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The relative expression of each gene is calculated using the delta-delta Ct method, normalized to a housekeeping gene (e.g., β-actin).
Gut Microbiota Analysis (16S rRNA Sequencing)
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected from mice, and microbial DNA is extracted using commercially available kits.
-
16S rRNA Gene Amplification and Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in the samples. This allows for the determination of changes in the relative abundance of specific bacterial genera in response to this compound treatment.
GLP-1 Secretion Assay
-
In Vivo Assay: Mice are fasted for a short period (e.g., 6 hours) before the experiment. Following this compound administration, blood samples are collected at various time points. Plasma is then isolated, and GLP-1 levels are measured using a commercial ELISA kit.
-
Ex Vivo/In Vitro Assay: Intestinal biopsies or cultured enteroendocrine cell lines (e.g., GLUTag cells) are treated with this compound or other compounds. The supernatant is then collected, and the concentration of secreted GLP-1 is quantified by ELISA.
Visualizations of Signaling Pathways and Workflows
This compound Signaling in Intestinal Cells
Caption: this compound's dual signaling pathways in the intestine.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for a typical in vivo this compound study in mice.
Conclusion
This compound's mechanism of action in intestinal cells is a sophisticated interplay of direct receptor activation and indirect signaling through modulation of the gut microbiome. By activating FXR, this compound initiates the FGF15/19 endocrine axis. Concurrently, it reshapes the gut microbiota to produce secondary bile acids that activate TGR5, leading to the secretion of the metabolically beneficial hormone GLP-1. These interconnected pathways contribute to improved glucose homeostasis, enhanced intestinal barrier function, and reduced inflammation, highlighting the therapeutic potential of gut-restricted FXR agonism for a range of metabolic and inflammatory disorders. This guide provides a foundational understanding of these mechanisms for researchers and drug development professionals seeking to explore this promising therapeutic avenue.
References
- 1. mdpi.com [mdpi.com]
- 2. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Fexaramine: A Gut-Restricted Farnesoid X Receptor Agonist for Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. A key characteristic of this compound is its gut-restricted action; when administered orally, it is poorly absorbed into systemic circulation, thereby minimizing potential off-target effects.[1] This tissue-specific activity has positioned this compound as a promising therapeutic candidate for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] By activating intestinal FXR, this compound initiates a cascade of signaling events, including the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and the modulation of the Takeda G protein-coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) pathways.[1] These actions collectively contribute to improved glucose homeostasis, increased energy expenditure through the browning of white adipose tissue, and reduced inflammation.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to this compound and Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a bile acid-activated nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR acts as a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes. Natural bile acids are the endogenous ligands for FXR; however, their therapeutic use is limited by their physicochemical properties and broad systemic effects. This compound was developed as a synthetic, non-steroidal FXR agonist with high potency and selectivity. A pivotal feature of this compound is its limited systemic exposure following oral administration, which confines its FXR agonist activity primarily to the intestine. This gut-restricted action mimics the physiological postprandial activation of FXR in the intestine and avoids the potential adverse effects associated with systemic FXR activation.
Quantitative Data Presentation
The following tables summarize the quantitative data on this compound's efficacy and in vivo effects from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System/Assay | Reference |
| EC50 for FXR Activation | 25 nM | Cell-based transactivation assay | |
| Coactivator Recruitment (SRC-1) | Comparable to GW4064 | In vitro assays |
Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Control Group | Key Findings | Reference |
| Body Weight Gain | Prevented weight gain | Significant weight gain | This compound treatment over several weeks prevented diet-induced obesity. | |
| Fat Mass | Reduced | Increased | The reduction in body weight was primarily due to a loss of fat mass. | |
| Core Body Temperature | Increased by ~1.5°C | No significant change | Indicative of increased thermogenesis. | |
| White Adipose Tissue (WAT) | Evidence of browning | Normal WAT phenotype | This compound promotes the conversion of white fat to more metabolically active brown-like fat. | |
| Glucose Tolerance | Improved | Impaired | This compound enhanced the ability to clear a glucose challenge. | |
| Hepatic Glucose Production | Reduced | Elevated | Contributes to improved overall glucose homeostasis. | |
| Plasma FGF15 Levels | Robustly induced | Basal levels | Oral this compound administration significantly increases plasma FGF15. | |
| Hepatic Cyp7a1 Expression | Suppressed | Normal expression | A downstream effect of increased FGF15 signaling to the liver. |
Table 3: Gene Expression Changes in Response to this compound in Mice
| Gene | Tissue | Change in Expression | Method of Administration | Reference |
| Nr0b2 (SHP) | Ileum | Increased | Oral | |
| Nr0b2 (SHP) | Liver | No significant change | Oral | |
| Fgf15 | Ileum | Increased | Oral | |
| Fabp6 (I-BABP) | Liver | No significant change | Oral | |
| Slc51a (OSTα) | Liver | No significant change | Oral | |
| Cyp7a1 | Liver | Suppressed | Oral |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are mediated through a network of interconnected signaling pathways originating from the activation of intestinal FXR.
Intestinal FXR Activation and FGF15 Secretion
Oral administration of this compound leads to the activation of FXR in the enterocytes of the ileum. This activation induces the transcription and secretion of Fibroblast Growth Factor 15 (FGF15). FGF15 then enters the portal circulation and travels to the liver.
This compound activates intestinal FXR, leading to FGF15 secretion.
Hepatic Signaling and Metabolic Regulation
In the liver, FGF15 binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho. This binding initiates a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis. This feedback mechanism is a key aspect of FXR's role in maintaining bile acid homeostasis. The metabolic benefits of this compound, such as improved glucose metabolism and reduced hepatic steatosis, are largely attributed to the systemic effects of FGF15.
FGF15 signaling in the liver regulates bile acid synthesis and metabolism.
Crosstalk with TGR5 and GLP-1 Secretion
This compound-mediated FXR activation also influences the Takeda G protein-coupled receptor 5 (TGR5) signaling pathway, which is crucial for the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, inhibits glucagon (B607659) release, and slows gastric emptying. The activation of intestinal FXR can lead to changes in the gut microbiota and bile acid composition, which in turn can activate TGR5 on enteroendocrine L-cells, stimulating GLP-1 release.
This compound indirectly stimulates GLP-1 secretion via TGR5.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
FXR Transactivation Assay
This cell-based reporter gene assay is used to quantify the agonist activity of compounds on FXR.
Objective: To determine the EC50 of this compound for FXR activation.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for human FXR and RXRα
-
Luciferase reporter plasmid containing FXR response elements (e.g., IR-1)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound and a positive control (e.g., GW4064 or chenodeoxycholic acid)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXRα, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.
Workflow for the FXR Transactivation Assay.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
This protocol outlines the methodology for evaluating the therapeutic effects of this compound in a mouse model of obesity.
Objective: To assess the impact of oral this compound on body weight, fat mass, glucose tolerance, and gene expression in DIO mice.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat) and control chow diet
-
This compound
-
Vehicle for oral gavage (e.g., corn oil or 1% carboxymethylcellulose)
-
Gavage needles
-
Glucometer and glucose test strips
-
Equipment for body composition analysis (e.g., EchoMRI)
-
Reagents and equipment for tissue harvesting and gene expression analysis (RT-qPCR)
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Treatment: Randomly assign the DIO mice to two groups: one receiving daily oral gavage of this compound (e.g., 10-100 mg/kg body weight) and a control group receiving the vehicle.
-
Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).
-
Body Composition Analysis: Measure fat mass and lean mass at baseline and at the end of the treatment period using a non-invasive method like EchoMRI.
-
Glucose Tolerance Test (GTT): Towards the end of the study, perform a GTT. Fast the mice for 6 hours, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest tissues such as the liver, intestine (ileum), and various adipose depots. Snap-freeze tissues in liquid nitrogen for subsequent analysis.
-
Gene Expression Analysis: Isolate RNA from the liver and ileum and perform RT-qPCR to analyze the expression of FXR target genes such as Fgf15, Shp, and Cyp7a1.
Workflow for an in vivo study of this compound in DIO mice.
Conclusion
This compound represents a novel therapeutic approach for metabolic diseases by selectively targeting intestinal FXR. Its gut-restricted mechanism of action offers the potential for a favorable safety profile compared to systemic FXR agonists. The preclinical data robustly demonstrate its efficacy in improving key metabolic parameters, including body weight, glucose control, and lipid metabolism. The elucidation of its intricate signaling pathways, involving FGF15, TGR5, and GLP-1, provides a solid foundation for its clinical development. The experimental protocols detailed in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound and other gut-restricted FXR agonists. Further studies, including human clinical trials, are warranted to translate these promising preclinical findings into effective therapies for metabolic disorders.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
The Discovery and Synthesis of Fexaramine: A Gut-Restricted FXR Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] Discovered through high-throughput screening, this compound exhibits a unique tissue-specific activity, primarily acting in the intestine with minimal systemic exposure.[1] This gut-restricted action has positioned this compound and its derivatives as promising therapeutic agents for metabolic diseases, offering the potential for targeted efficacy while minimizing the side effects associated with systemic FXR activation. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery of this compound
The discovery of this compound was a result of a systematic effort to identify novel, non-steroidal FXR agonists. Researchers at the Salk Institute for Biological Studies, led by Ronald Evans, are credited with its initial identification and characterization.
High-Throughput Screening
This compound was identified through a high-throughput screening of a diverse chemical library of benzopyran-containing small molecules. The screening was conducted using a cell-based reporter assay designed to measure the activation of the Farnesoid X Receptor (FXR). This initial screen yielded several lead compounds with low micromolar activity.
Lead Optimization
Following the initial screening, a process of systematic optimization was undertaken to improve the potency and selectivity of the lead compounds. This involved the use of parallel solution-phase and solid-phase synthesis to create a focused library of derivatives. This optimization process ultimately led to the identification of this compound, which demonstrated a 100-fold increase in affinity for FXR compared to endogenous ligands.
Key Characteristics
Subsequent studies revealed that this compound is a highly potent and selective FXR agonist. A key finding was its intestine-restricted activity, meaning that when administered orally, it primarily acts on FXR in the gut with limited distribution to other organs like the liver. This unique property is attributed to its physicochemical characteristics that limit its absorption into the bloodstream.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. While specific, detailed protocols from the initial discovery are proprietary, the general synthetic approach can be inferred from its chemical structure and related publications. A plausible synthetic route is outlined below.
Note: The following is a generalized, representative synthetic scheme.
-
Step 1: Synthesis of the Benzopyran Core: The synthesis would likely begin with the construction of the central benzopyran scaffold. This could be achieved through various established organic chemistry reactions, such as a Pechmann condensation or a related cyclization reaction, using appropriately substituted phenols and β-ketoesters.
-
Step 2: Functionalization of the Benzopyran Ring: Once the core is formed, subsequent steps would involve the introduction of the necessary functional groups at specific positions. This would include the installation of the side chain that ultimately connects to the cyclohexanecarbonyl and dimethylaminophenyl moieties.
-
Step 3: Coupling Reactions: The synthesis would then proceed with coupling reactions to attach the remaining components of the molecule. For instance, an amide bond formation would link the cyclohexanecarbonyl group, and a reductive amination or a similar C-N bond-forming reaction would be used to introduce the dimethylaminophenylphenylmethyl group.
-
Step 4: Final Modification and Purification: The final steps would involve any necessary deprotection or modification of functional groups, followed by purification of the final compound, likely using chromatographic techniques such as column chromatography and recrystallization to ensure high purity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by a ligand like this compound, this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Intestinal FXR Activation
In the intestine, this compound-mediated FXR activation leads to the induction of several target genes, most notably Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). FGF19 is a hormone that is released from the intestine and travels to the liver.
Downstream Effects
The signaling cascade initiated by intestinal FXR activation is depicted in the following diagram:
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| EC50 | 25 nM | Cell-based FXR reporter assay | |
| EC50 | 255 nM | FRET-based coactivator (SRC-1) recruitment assay | |
| Selectivity | No activity at hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR | Receptor panel screening |
Table 2: Comparison of this compound with other FXR Agonists
| Compound | EC50 (FXR Activation) | Notes | Reference |
| This compound | 25 nM | Non-steroidal, gut-restricted | |
| Fexarine | 36 µM | This compound derivative | |
| Fexarene | 36 µM | This compound derivative | |
| GW4064 | ~90 nM | Synthetic non-steroidal agonist | |
| Chenodeoxycholic acid (CDCA) | Low µM range | Endogenous bile acid ligand |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Cell-Based FXR Reporter Assay
-
Objective: To determine the potency of this compound in activating FXR in a cellular context.
-
Cell Line: HEK293T or a similar cell line that does not endogenously express FXR.
-
Protocol:
-
Cells are transiently co-transfected with expression vectors for human FXR and RXR, along with a reporter plasmid containing multiple copies of an FXRE driving the expression of a reporter gene (e.g., luciferase).
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 24 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
The data is normalized to a control (e.g., DMSO) and plotted against the compound concentration to determine the EC50 value.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Coactivator Recruitment Assay
-
Objective: To assess the ability of this compound to promote the interaction between FXR and a coactivator peptide.
-
Principle: This assay measures the proximity-dependent transfer of energy from a donor fluorophore-labeled FXR ligand-binding domain (LBD) to an acceptor fluorophore-labeled coactivator peptide (e.g., from SRC-1).
-
Protocol:
-
A purified, recombinant FXR-LBD fused to a donor fluorophore (e.g., Europium) is mixed with a synthetic peptide from the coactivator SRC-1 labeled with an acceptor fluorophore (e.g., Allophycocyanin).
-
This compound at various concentrations is added to the mixture.
-
Binding of this compound to the FXR-LBD induces a conformational change that promotes the binding of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity.
-
The mixture is excited at the donor's excitation wavelength, and the emission from the acceptor is measured. The FRET signal is proportional to the extent of coactivator recruitment.
-
EC50 values are calculated from the dose-response curve.
-
In Vivo Murine Models of Metabolic Disease
-
Objective: To evaluate the therapeutic efficacy of this compound in a living organism.
-
Animal Model: Diet-induced obese (DIO) mice are commonly used. These mice are fed a high-fat diet for several weeks to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions.
-
Protocol:
-
DIO mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).
-
This compound is administered orally, typically once daily, for a specified duration (e.g., 4-8 weeks).
-
Body weight, food intake, and other metabolic parameters are monitored regularly.
-
At the end of the study, blood samples are collected for the analysis of glucose, insulin, lipids, and markers of liver function.
-
Tissues such as the liver, adipose tissue, and intestine are harvested for gene expression analysis (e.g., qPCR for Fgf15, Shp) and histological examination.
-
Experimental and Logical Workflows
The discovery and preclinical development of this compound followed a logical progression from initial identification to in vivo validation.
Conclusion
This compound represents a significant advancement in the field of FXR agonists. Its discovery through a systematic screening and optimization process has yielded a potent and selective molecule with a unique gut-restricted mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs in treating a range of metabolic and inflammatory diseases. The continued investigation into the nuanced signaling pathways activated by tissue-specific FXR modulation holds promise for the development of safer and more effective therapies. An updated version of this compound, known as FexD, has also been developed and is under investigation.
References
Fexaramine's Role in Bile Acid Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR) with a primary, gut-restricted mechanism of action.[1] This tissue specificity minimizes systemic exposure and potential side effects, making it a promising therapeutic candidate for metabolic diseases.[2] this compound's engagement of intestinal FXR initiates a complex signaling network that is central to maintaining bile acid homeostasis. This is primarily achieved through the induction of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which subsequently represses hepatic bile acid synthesis.[3][4] Furthermore, this compound modulates the gut microbiome, leading to the production of secondary bile acids that activate the Takeda G-protein-coupled receptor 5 (TGR5), thereby stimulating glucagon-like peptide-1 (GLP-1) secretion and offering additional metabolic benefits.[5] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Intestinal FXR Agonism
This compound is a synthetic compound designed for high affinity and selectivity for FXR, a nuclear receptor that functions as the body's primary bile acid sensor. Unlike endogenous bile acids, this compound is poorly absorbed into systemic circulation when administered orally, confining its activity predominantly to the intestines.
The FXR-FGF15 Enterohepatic Signaling Axis
The principal mechanism by which this compound regulates bile acid homeostasis is through the activation of the FXR-FGF15 signaling axis. In the enterocytes of the ileum, this compound binds to and activates FXR. This activation leads to the transcriptional induction of several target genes, most notably FGF15. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho. This binding event initiates a signaling cascade that ultimately suppresses the expression of CYP7A1, the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis. This compound administration has been shown to increase plasma FGF15 concentrations and consequently suppress hepatic Cyp7a1 protein expression.
Modulation of Gut Microbiota and TGR5 Signaling
Recent studies have uncovered a novel mechanism involving the interplay between this compound, the gut microbiota, and a secondary bile acid receptor, TGR5. This compound treatment has been shown to alter the composition of the gut microbiome, favoring the growth of bacteria such as Acetatifactor and Bacteroides. These bacteria are involved in the conversion of primary bile acids to secondary bile acids, including lithocholic acid (LCA) and taurolithocholic acid (TLCA). LCA and TLCA are potent agonists of TGR5, a G-protein coupled receptor expressed on enteroendocrine L-cells. Activation of TGR5 stimulates the secretion of GLP-1, an incretin (B1656795) hormone with beneficial effects on glucose homeostasis and insulin (B600854) sensitivity.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding this compound's activity and its effects on bile acid homeostasis and related signaling pathways.
Table 1: this compound's In Vitro Activity
| Parameter | Value | Reference |
| FXR Agonist Activity (EC₅₀) | 25 nM | |
| Affinity for FXR vs. Natural Compounds | ~100-fold greater | |
| Selectivity | No activity at various other nuclear receptors |
Table 2: this compound's In Vivo Effects on Key Molecules
| Molecule | Effect | Animal Model | Reference | | :--- | :--- | :--- | | Serum GLP-1 | ~2-fold increase | db/db mice | | | Plasma FGF15 | Significant increase | Ethanol-fed mice | | | Hepatic Cyp7a1 Protein | Suppressed | Ethanol-fed mice | | | Intestinal SHP mRNA | Significantly induced | Mice | | | Intestinal FGF15 mRNA | Significantly induced | High-fat diet-fed mice | | | Hepatic CYP7A1 mRNA | Suppressed | Mice | | | Hepatic BSEP mRNA | Induced | Mice | |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.
Animal Models and this compound Administration
-
Animal Models: C57BL/6J wild-type mice are commonly used. For studies on metabolic diseases, diet-induced obesity models (e.g., high-fat diet) or genetic models like leptin receptor-deficient db/db mice are employed.
-
This compound Administration: this compound is typically administered via oral gavage. A common dosage used in mice is 50-100 mg/kg body weight, once daily for the duration of the study (e.g., 5 days to 8 weeks). The vehicle is often 1% methylcellulose (B11928114) or 0.2% DMSO.
Bile Acid Analysis
-
Sample Collection: Bile acids can be quantified in serum, liver, ileum, colon, and gallbladder.
-
Extraction: A common method involves protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, often containing an internal standard (e.g., isotope-labeled bile acids). The mixture is vortexed and centrifuged, and the supernatant is collected.
-
Quantification: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for accurate quantification of individual bile acid species. This technique allows for the separation and detection of different bile acid isomers and their conjugates.
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from tissues (e.g., liver, ileum) using a reagent like QIAzol or a column-based kit.
-
cDNA Synthesis: The extracted RNA is treated with DNase I and then reverse-transcribed into cDNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR (qRT-PCR) is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., CYP7A1, CYP8B1, SHP, BSEP, FGF15) and a housekeeping gene (e.g., GAPDH) for normalization. The comparative ΔΔCT method is used to calculate the relative gene expression levels.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration is determined using a standard assay such as the BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% nonfat dry milk) and then incubated with a primary antibody specific to the protein of interest (e.g., CYP7A1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system. Band intensities are quantified using densitometry and normalized to a loading control like β-actin.
Conclusion
This compound represents a sophisticated approach to modulating bile acid homeostasis through targeted, intestine-restricted FXR agonism. Its dual mechanism of action, involving both the direct regulation of hepatic bile acid synthesis via the FXR-FGF15 axis and the indirect modulation of metabolic pathways through the gut microbiota and TGR5 signaling, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and the broader implications of intestinal FXR activation in metabolic health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
- 5. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Gut-Restricted Farnesoid X Receptor (FXR) Activation by Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear hormone receptor superfamily, functions as a primary sensor for bile acids.[1][2] Its activation plays a critical role in regulating bile acid synthesis, cholesterol homeostasis, lipid metabolism, and glucose sensitivity.[1][3] FXR is predominantly expressed in the liver and intestine, key sites for metabolic control.[2] Systemic activation of FXR has shown therapeutic promise; however, it has also been associated with adverse effects in clinical trials, including pruritus and imbalances in cholesterol levels. This has spurred the development of tissue-specific agonists, particularly those restricted to the intestine, to harness the benefits of FXR activation while minimizing systemic side effects.
Fexaramine is a potent, synthetic, non-steroidal FXR agonist with an EC50 of 25 nM. A key characteristic of this compound is its gut-restricted nature; when administered orally, it activates FXR signaling almost exclusively in the intestine with minimal systemic exposure. This targeted action mimics the natural post-prandial activation of intestinal FXR by bile acids, initiating a cascade of metabolic benefits without directly affecting the liver or other tissues. This guide provides an in-depth analysis of the mechanisms, experimental data, and protocols associated with the gut-restricted activation of FXR by this compound.
Core Signaling Pathways and Mechanism of Action
Oral administration of this compound initiates a multi-faceted signaling cascade originating in the enterocytes of the intestine. This process not only influences local gene expression but also orchestrates a complex inter-organ crosstalk involving the liver, adipose tissue, and the gut microbiome.
-
Direct FXR Activation in the Intestine : this compound directly binds to and activates FXR in the ileum. This leads to the induction of FXR target genes, most notably Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and Small Heterodimer Partner (SHP).
-
Gut-Liver Axis Communication : Induced FGF15 is secreted from enterocytes into the portal circulation and travels to the liver. In hepatocytes, FGF15 binds to its receptor complex (FGFR4/β-Klotho), which suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central mechanism for maintaining bile acid homeostasis.
-
Modulation of Gut Microbiota and TGR5 Signaling : this compound treatment reshapes the gut microbiota, promoting the growth of bacteria with high bile salt hydrolase (BSH) activity, such as Acetatifactor and Bacteroides. These bacteria deconjugate primary bile acids into secondary bile acids, increasing the intestinal pool of lithocholic acid (LCA) and its taurine-conjugated form, taurolithocholic acid (TLCA). TLCA is a potent agonist for the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which is co-expressed with FXR in enteroendocrine L-cells.
-
GLP-1 Secretion and Metabolic Improvements : Activation of TGR5 by secondary bile acids stimulates the secretion of Glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, improves glucose tolerance, and promotes satiety. The synergistic activation of both FXR and TGR5 signaling pathways contributes significantly to the metabolic benefits observed with this compound treatment.
-
Adipose Tissue Browning : A key outcome of intestinal FXR activation is the browning of white adipose tissue (WAT). This process, characterized by increased expression of thermogenic genes, enhances energy expenditure, contributing to reduced body weight and fat mass. The core body temperature of mice treated with this compound was found to be elevated by 1.5°C.
Signaling and Workflow Diagrams
Caption: Intestinal signaling cascade initiated by this compound.
Caption: Inter-organ communication network modulated by this compound.
Quantitative Data Summary
The effects of this compound have been quantified in multiple preclinical studies, primarily using diet-induced obese mouse models.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Mice
| Parameter | Vehicle Control | This compound (100 mg/kg) | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Body Weight Change | Gain | No Gain / Loss | 5 weeks | This compound prevented HFD-induced weight gain. | |
| Fat Mass | High | Significantly Reduced | 5 weeks | Led to a reduction in total fat mass. | |
| Fasting Insulin | Elevated | Reduced | 3 weeks | Improved insulin sensitivity. | |
| Serum Lactate | Elevated | Significantly Decreased | 5 weeks | Indicates a shift in metabolic state. | |
| Oxygen Consumption | Baseline | Increased | 5 weeks | Consistent with increased energy expenditure. | |
| Core Body Temperature | Normal | Increased by ~1.5°C | - | Demonstrates induced thermogenesis. |
| Glucose Tolerance | Impaired | Significantly Improved | 6-9 days | Enhanced glucose disposal. | |
Table 2: this compound's Impact on Gene Expression
| Gene | Tissue | Effect of this compound | Function | Reference |
|---|---|---|---|---|
| Fgf15 | Ileum | Strong Induction | Gut-liver signaling, suppresses Cyp7a1. | |
| Shp | Ileum | Induction | FXR target, metabolic regulation. | |
| Cyp7a1 | Liver | Suppression | Rate-limiting enzyme in bile acid synthesis. | |
| Bsep | Ileum | Induction | Bile salt export pump. |
| Beta-3 Adrenergic Receptor | WAT | Increased Expression | Induces brown fat-like cells. | |
Detailed Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the effects of this compound.
Animal Models and this compound Administration
-
Animals: Studies typically use male C57BL/6J mice or diabetic models like Leprdb/db mice, aged 12-16 weeks.
-
Diet-Induced Obesity: To induce obesity and metabolic syndrome, mice are fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for a period of 14 weeks prior to treatment.
-
This compound Formulation: this compound is highly insoluble. It is first dissolved in a small volume of DMSO and then diluted with a vehicle like PBS to a final concentration of 0.2% DMSO.
-
Administration: this compound is administered once daily via oral gavage at doses ranging from 30-100 mg/kg body weight. Control animals receive the vehicle solution. Treatment duration varies from 6 days for acute studies to 5 weeks for chronic obesity studies.
Metabolic Phenotyping
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are given an oral bolus of glucose (e.g., 2 g/kg). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-6 hours), mice are given an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at the same time intervals as the OGTT.
-
Metabolic Cages: To measure energy expenditure, mice are housed in indirect calorimetry cages (e.g., CLAMS). Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and ambulatory activity are monitored over 24-48 hours.
Gene Expression and Protein Analysis
-
Tissue Collection: At the end of the treatment period, tissues such as the liver, ileum, and various adipose depots (epididymal WAT, inguinal WAT, BAT) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from tissues using Trizol reagent. cDNA is synthesized, and qPCR is performed using gene-specific primers to quantify the relative expression levels of target genes (e.g., Fgf15, Cyp7a1, Shp), often normalized to a housekeeping gene.
-
Western Blot Analysis: Protein lysates from tissues are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies against target proteins (e.g., NFATc1, c-Fos, phosphorylated AKT) and corresponding secondary antibodies to visualize and quantify protein levels.
Gut Microbiota Analysis
-
Sample Collection: Cecal contents are collected from mice at the end of the study.
-
DNA Extraction: Bacterial genomic DNA is extracted from the cecal samples using specialized kits.
-
16S rRNA Gene Sequencing: The V4 or other variable region of the 16S rRNA gene is amplified by PCR from the extracted DNA. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The resulting sequences are processed to identify bacterial taxa and determine their relative abundance, allowing for the characterization of this compound-induced changes in the gut microbial community structure.
Conclusion
This compound represents a promising therapeutic strategy by leveraging the unique biology of gut-restricted FXR activation. Its mechanism of action, centered on the induction of FGF15 and modulation of the gut microbiota to activate TGR5/GLP-1 signaling, produces a powerful combination of metabolic benefits. By confining its activity to the intestine, this compound avoids the systemic side effects associated with other FXR agonists, making it an excellent candidate for treating obesity, type 2 diabetes, and other metabolic disorders. The detailed data and protocols outlined in this guide provide a comprehensive resource for researchers aiming to further explore and develop this targeted therapeutic approach. While no human clinical trials are currently planned, the preclinical evidence strongly supports its potential.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Fexaramine's Modulation of the FGF15 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine, a potent and intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a significant modulator of metabolic pathways. Its therapeutic potential in metabolic diseases is largely attributed to its influence on the Fibroblast Growth Factor 15 (FGF15) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on the FGF15 axis. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] this compound is a synthetic, non-steroidal FXR agonist with high affinity and potency.[1] A distinguishing feature of this compound is its limited systemic absorption, which confines its primary activity to the gastrointestinal tract, thereby minimizing potential systemic side effects.[2] This gut-restricted action of this compound initiates a critical signaling cascade involving Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19.[3] The this compound-FXR-FGF15 axis represents a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
The this compound-FGF15 Signaling Pathway
The core mechanism of this compound's action involves the activation of FXR in the enterocytes of the distal ileum. This activation transcriptionally upregulates the expression of the Fgf15 gene.
Pathway Description:
-
Intestinal FXR Activation: Orally administered this compound binds to and activates FXR in the nuclei of ileal enterocytes.
-
FGF15 Gene Transcription: Activated FXR, as a heterodimer with the retinoid X receptor (RXR), binds to a specific FXR response element (FXRE) located in the second intron of the Fgf15 gene, thereby inducing its transcription.
-
FGF15 Secretion: The newly synthesized FGF15 protein is secreted from the enterocytes into the portal circulation.
-
Hepatic Receptor Binding: FGF15 travels to the liver and binds to its cognate receptor complex on the surface of hepatocytes. This complex consists of the FGF receptor 4 (FGFR4) and the co-receptor β-Klotho.
-
Downstream Signaling and CYP7A1 Repression: The binding of FGF15 to the FGFR4/β-Klotho complex initiates an intracellular signaling cascade, including the activation of the c-Jun N-terminal kinase (JNK) pathway. This signaling cascade ultimately leads to the repression of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase.
Quantitative Data on this compound's Effects
The administration of this compound leads to measurable changes in the components of the FGF15 signaling pathway. The following tables summarize the quantitative data from preclinical studies.
Table 1: Effect of this compound on FGF15 Expression and Protein Levels
| Parameter | Model System | Treatment | Outcome | Reference |
| FGF15 mRNA Expression | C57BL/6 Mice (Ileum) | This compound | Significant Increase | |
| Plasma FGF15 Protein | C57BL/6 Mice on Ethanol (B145695) Diet | This compound (100 mg/kg/day) | Increased Concentration | |
| Circulating FGF15 Protein | Mice | This compound | Increased Levels |
Table 2: Effect of this compound on Downstream Targets
| Parameter | Model System | Treatment | Outcome | Reference |
| Hepatic CYP7A1 Protein | C57BL/6 Mice on Ethanol Diet | This compound (100 mg/kg/day) | Suppressed Expression | |
| Hepatic CYP7A1 mRNA | Mice | Oral this compound | Suppressed Expression |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the effects of this compound on the FGF15 signaling pathway.
In Vivo this compound Administration in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Housing: Mice are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for specific procedures.
-
Diet: For studies on metabolic diseases, mice may be fed a high-fat diet or a specific diet to induce a particular pathology, such as the Lieber DeCarli ethanol diet for alcoholic liver disease models.
-
This compound Preparation and Administration: this compound is typically dissolved in a vehicle such as corn oil. A common dosage is 100 mg/kg of body weight, administered daily via oral gavage.
-
Control Group: A vehicle control group (e.g., corn oil alone) is essential for comparison.
Measurement of Plasma FGF15 Levels (ELISA)
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 1,000 x g for 15 minutes at 4°C).
-
Assay Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used. A plate is pre-coated with an antibody specific to mouse FGF15.
-
Procedure:
-
Standards and plasma samples are added to the wells. FGF15 present in the samples binds to the immobilized antibody.
-
A biotinylated detection antibody specific for FGF15 is added, which binds to the captured FGF15.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which reacts with HRP to produce a color change.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of FGF15 is proportional to the color intensity and is determined by comparison to a standard curve.
-
Analysis of Hepatic CYP7A1 Protein Expression (Western Blot)
-
Tissue Lysis: Liver tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CYP7A1.
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to CYP7A1 is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) for FXR Binding
-
Cross-linking: Liver or intestinal tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: The tissue is lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for FXR, which binds to the FXR-DNA complexes. An IgG antibody is used as a negative control.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-FXR-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the FXR-DNA complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the FXRE in the Fgf15 gene to determine the extent of FXR binding.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the FGF15 signaling pathway in vivo.
Conclusion
This compound's targeted activation of intestinal FXR and subsequent induction of the FGF15 signaling pathway provide a powerful mechanism for modulating hepatic bile acid synthesis and overall metabolic homeostasis. The intestine-restricted nature of this compound offers a significant advantage in minimizing systemic side effects, making it an attractive candidate for the treatment of metabolic diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this promising compound. Future investigations should focus on elucidating the full spectrum of FGF15's downstream effects and translating these preclinical findings into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Profound Influence of Fexaramine on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine, a potent and intestine-restricted farnesoid X receptor (FXR) agonist, has emerged as a significant modulator of gut microbiota composition and metabolic health. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the gut microbiome. It consolidates findings from key preclinical studies, presenting quantitative data on microbial shifts, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the gut-FXR-microbiota axis.
Introduction
The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines, where it plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] this compound is a synthetic, non-steroidal FXR agonist with high affinity and selectivity.[2] A key characteristic of this compound is its limited systemic absorption when administered orally, confining its activity predominantly to the intestinal tract.[3] This gut-restriction minimizes potential systemic side effects, making it an attractive therapeutic candidate.[2][4] Emerging evidence strongly suggests that the metabolic benefits of this compound are, in large part, mediated by its profound influence on the composition and function of the gut microbiota. This guide delves into the specifics of these microbial alterations and the underlying mechanisms.
This compound-Induced Alterations in Gut Microbiota Composition
This compound administration has been shown to induce significant shifts in the gut microbial landscape, particularly in the context of diet-induced obesity. These changes are associated with improved metabolic parameters.
Quantitative Analysis of Microbial Changes
The following tables summarize the key quantitative and qualitative changes in gut microbiota composition observed in preclinical models following this compound treatment.
Table 1: Impact of this compound on Bacterial Phyla
| Phylum | Diet Model | This compound Treatment Group | Control Group | Observed Change | Reference |
| Firmicutes/Bacteroidetes Ratio | High-Fat Diet | HF + FEX | HF | Reduced |
Table 2: Impact of this compound on Bacterial Genera
| Genus | Diet Model | This compound Treatment Group | Control Group | Observed Change | Reference |
| Lactobacillus sp. | High-Fat Diet | HF + FEX | HF | Increased | |
| Prevotella sp. | High-Fat Diet | HF + FEX | HF | Increased | |
| Escherichia | High-Fat Diet | HF + FEX | HF | Reduced | |
| Acetatifactor | Not Specified | FEX-treated | Vehicle | Increased | |
| Bacteroides | Not Specified | FEX-treated | Vehicle | Increased |
Note: HF - High-Fat Diet; FEX - this compound. The studies cited did not consistently provide specific percentage changes in relative abundance, hence the qualitative descriptions of change.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound on the gut microbiota.
Animal Models and this compound Administration
-
Study Model: Three-month-old C57Bl/6 male mice are typically used.
-
Dietary Intervention: Mice are often fed a high-fat diet (e.g., 50% of energy from lipids) for a period of 12 weeks to induce a dysbiotic and obese phenotype, with a control group receiving a standard chow diet (e.g., 10% of energy from lipids).
-
This compound Treatment: Following the dietary intervention, a subgroup of mice is treated with this compound.
-
Dosage: A common dosage is 5 mg/kg body weight.
-
Administration: this compound is administered daily via orogastric gavage.
-
Duration: The treatment period is typically three weeks.
-
Gut Microbiota Analysis
-
Sample Collection: Fecal samples are collected from the animals before and after the treatment period.
-
DNA Extraction: Bacterial genomic DNA is extracted from the fecal samples using commercially available kits.
-
16S rRNA Gene Sequencing:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR).
-
The amplified products are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Data Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (typically 97%).
-
Taxonomic assignment is performed by comparing the OTU sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample diversity, respectively.
-
Statistical analyses are performed to identify significant differences in the relative abundance of specific taxa between treatment and control groups.
-
Signaling Pathways and Mechanisms of Action
This compound's influence on the gut microbiota is intricately linked to the activation of intestinal FXR and the subsequent modulation of bile acid metabolism and downstream signaling cascades.
FXR-Mediated Signaling in the Intestine
Upon oral administration, this compound activates FXR in the enterocytes. This activation triggers a signaling cascade that leads to the transcription of target genes, including Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15 is then secreted into the portal circulation and travels to the liver, where it acts on the FGFR4/β-Klotho receptor complex to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Microbiota-Dependent Activation of TGR5 Signaling
A crucial aspect of this compound's action is its ability to reshape the gut microbiota in favor of bacteria that can produce secondary bile acids, such as lithocholic acid (LCA). Specifically, this compound treatment has been shown to increase the abundance of LCA-producing bacteria like Acetatifactor and Bacteroides. LCA is a potent agonist for the Takeda G-protein coupled receptor 5 (TGR5), which is co-expressed with FXR in enteroendocrine L-cells. Activation of TGR5 by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that improves glucose tolerance and insulin (B600854) sensitivity. This microbiota-dependent mechanism highlights a novel pathway through which this compound exerts its metabolic benefits.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on gut microbiota and metabolic outcomes.
Conclusion and Future Directions
This compound stands out as a promising therapeutic agent that leverages the gut-FXR-microbiota axis to confer metabolic benefits. Its ability to selectively modulate the gut microbiome, leading to an increase in beneficial bacterial species and the production of signaling molecules like LCA, underscores the critical role of gut bacteria in mediating the effects of FXR agonists. While preclinical studies have laid a strong foundation, further research is warranted. Future investigations should focus on elucidating the precise molecular mechanisms by which this compound alters microbial populations and how these changes translate to long-term metabolic improvements and safety in human subjects. The therapeutic potential of this compound and similar gut-restricted FXR agonists represents an exciting frontier in the development of novel treatments for metabolic diseases. There are currently no clinical trials planned for this compound in humans, and its use as a therapy for obesity is still a theoretical approach.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. a-novel-intestinal-restricted-fxr-agonist - Ask this paper | Bohrium [bohrium.com]
- 4. High Fat Diet Determines the Composition of the Murine Gut Microbiome Independently of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Fexaramine Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1] Characterized by its predominantly intestine-restricted activity, this compound has become a valuable tool for elucidating the physiological roles of gut FXR activation.[2] This document provides a comprehensive technical overview of the in vitro methodologies used to characterize the activity of this compound, including its primary target engagement, downstream signaling effects, and potential off-target activities. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to guide researchers in the study of this compound and other FXR modulators.
This compound's Primary Target: Farnesoid X Receptor (FXR)
This compound was identified through combinatorial chemistry as a small molecule agonist for FXR with approximately 100-fold greater affinity than the natural ligand, chenodeoxycholic acid (CDCA).[1] Its primary mechanism of action is binding to the ligand-binding domain (LBD) of FXR, which induces a conformational change that facilitates the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4]
Quantitative Analysis of this compound's Potency
The in vitro potency of this compound has been determined in various cell-based and biochemical assays. The half-maximal effective concentration (EC50) is a key metric for quantifying its activity.
| Compound | Target | Assay Type | EC50 (nM) | Reference(s) |
| This compound | FXR | Cell-based Reporter Assay | 25 | |
| This compound | FXR | FRET-based Coactivator Recruitment (SRC-1) | 255 | |
| GW4064 | FXR | Cell-based Reporter Assay | 80 | |
| Chenodeoxycholic Acid (CDCA) | FXR | Cell-based Reporter Assay | ~8300 |
FXR Signaling Pathway Activated by this compound
The binding of this compound to the FXR/RXR heterodimer initiates a cascade of transcriptional regulation. Key downstream target genes in hepatocytes and intestinal cells include the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 2 (MRP-2), and Intestinal Bile Acid-Binding Protein (I-BABP). A significant consequence of intestinal FXR activation by this compound is the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog FGF19.
FXR signaling pathway initiated by this compound.
Crosstalk with TGR5 Signaling
While this compound is a highly selective FXR agonist, its in vivo effects are also mediated through indirect activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. In vitro studies have shown that this compound does not directly activate TGR5. Instead, this compound-mediated FXR activation in the intestine alters the gut microbiome, leading to a shift in the bile acid pool. This results in an increased production of secondary bile acids, such as lithocholic acid (LCA) and taurolithocholic acid (TLCA), which are potent endogenous TGR5 agonists. This indirect activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).
Indirect activation of TGR5 signaling by this compound.
Off-Target Activity: Inhibition of Osteoclastogenesis
Interestingly, this compound has been shown to inhibit osteoclast formation in vitro through an FXR-independent mechanism. It blocks the RANKL-induced phosphorylation of p38, extracellular signal-regulated kinase (ERK), and glycogen (B147801) synthase kinase 3β (GSK3β). This blockade suppresses the expression of the key transcription factors c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are crucial for osteoclast differentiation.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize this compound's activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay quantifies the ability of a ligand to promote the interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.
-
Principle: A donor fluorophore (e.g., Terbium-cryptate) is conjugated to an antibody recognizing a tag on the recombinant FXR-LBD (e.g., GST). An acceptor fluorophore (e.g., d2) is conjugated to a biotinylated peptide derived from a coactivator (e.g., SRC-1) via streptavidin. Agonist binding to the LBD induces a conformational change that brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.5). Dilute recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-anti-GST antibody, and Streptavidin-d2 to their final working concentrations in the assay buffer.
-
Compound Plating: In a 384-well low-volume black plate, serially dilute this compound (or other test compounds) in DMSO and then into the assay buffer. Include vehicle (DMSO) and a known agonist (e.g., GW4064) as controls.
-
Assay Reaction: Add the prepared mix of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the ratio against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Workflow for a TR-FRET Coactivator Recruitment Assay.
FXR Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activation of FXR in response to a ligand.
-
Principle: Host cells (e.g., HEK293T or HepG2) are transiently co-transfected with an expression vector for FXR and a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple FXREs. If a compound activates FXR, the receptor binds to the FXREs and drives the expression of luciferase, which is quantified by measuring luminescence. A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell number.
-
Protocol:
-
Cell Culture and Seeding: Culture cells in appropriate media and seed into 96-well white, clear-bottom plates.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: After 24 hours, replace the transfection medium with fresh medium containing this compound at various concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Reading: Aspirate the medium and lyse the cells. Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against compound concentration and fit to a dose-response curve to determine the EC50.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Conclusion
The in vitro characterization of this compound reveals it to be a potent, selective, and intestine-restricted FXR agonist. The methodologies described herein, including biochemical coactivator recruitment assays and cell-based reporter and target gene expression assays, are fundamental to defining its pharmacological profile. Furthermore, understanding its indirect crosstalk with TGR5 and its FXR-independent effects on osteoclastogenesis provides a more complete picture of its biological activities. This guide serves as a technical resource for researchers investigating the complex roles of FXR in health and disease and for the development of next-generation FXR modulators.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Fexaramine in Obesity Research: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of fexaramine, a gut-restricted farnesoid X receptor (FXR) agonist, in mouse models of obesity. This compound has emerged as a promising therapeutic candidate for metabolic diseases by selectively activating FXR in the intestine, thereby minimizing systemic side effects.[1][2] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and illustrates the underlying signaling pathways.
I. Quantitative Data Summary
The following tables summarize the dosages, administration routes, and significant metabolic outcomes of this compound treatment in diet-induced obese (DIO) mouse models.
Table 1: this compound Dosage and Administration in Mouse Models of Obesity
| Mouse Strain | Diet | This compound Dose | Administration Route | Duration of Treatment | Reference |
| C57BL/6J | High-Fat Diet (60%) | 100 mg/kg/day | Oral gavage | 5 weeks | [3] |
| C57BL/6J | High-Fat Diet (60%) | 10, 50, 100 mg/kg/day | Oral gavage | 5 weeks | [4] |
| C57BL/6 male | High-Fat Diet (50%) | 5 mg/kg/day | Orogastric gavage | 3 weeks | [5] |
| C57BL/6J | High-Fat Diet | 100 mg/kg/day | Oral gavage | 5 days | |
| C57BL/6J | High-Fat Diet | 100 mg/kg/day | Intraperitoneal injection | 5 days |
Table 2: Key Metabolic Effects of Oral this compound Administration in DIO Mice
| Parameter | This compound Treatment Group | Control Group | Key Findings | Reference |
| Body Weight | Reduced weight gain | Continued weight gain | This compound prevents diet-induced weight gain. | |
| Fat Mass | Significantly reduced | Unchanged | Reduction in total body fat without altering food intake. | |
| Glucose Tolerance | Improved | Impaired | Enhanced glucose clearance in glucose tolerance tests. | |
| Insulin (B600854) Sensitivity | Improved | Impaired | Increased insulin sensitivity. | |
| Core Body Temperature | Increased by ~1.5°C | Unchanged | Indicates increased thermogenesis. | |
| White Adipose Tissue (WAT) | Browning observed | Normal | Increased expression of brown fat markers (e.g., Ucp1). | |
| Serum Cytokines | Lowered levels of inflammatory cytokines | Elevated levels | Reduction in systemic inflammation. | |
| Hepatic Steatosis | Ameliorated | Present | Reduction in liver lipid droplets. |
II. Experimental Protocols
This section outlines detailed methodologies for key experiments involving this compound administration in mouse models of obesity.
Protocol 1: Induction of Diet-Induced Obesity and this compound Administration
1. Animal Model:
- Species: Mus musculus
- Strain: C57BL/6J (commonly used for diet-induced obesity models).
- Age: 6-8 weeks old at the start of the diet.
- Sex: Male mice are frequently used.
2. Acclimatization:
- House mice in a temperature-controlled environment with a 12-hour light/dark cycle.
- Provide ad libitum access to water.
- Allow for at least one week of acclimatization before starting the experimental diet.
3. Diet-Induced Obesity Protocol:
- Feed mice a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for 12-14 weeks to induce obesity and insulin resistance.
- A control group should be fed a standard chow diet (e.g., 10% of calories from fat).
- Monitor body weight and food intake weekly.
4. This compound Preparation and Administration:
- Formulation: Prepare this compound for oral administration. While the exact vehicle can vary, a common approach is to suspend the compound in a vehicle such as a solution of 0.5% sodium carboxymethyl cellulose (B213188) and 5% Tween 80 in saline.
- Dosage: A dose of 100 mg/kg body weight is frequently used for robust metabolic effects. Dose-response studies may also be performed with lower doses (e.g., 10, 50 mg/kg).
- Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the study (typically 3-5 weeks).
Protocol 2: Assessment of Metabolic Parameters
1. Body Composition Analysis:
- Measure body composition (fat mass, lean mass) using techniques such as magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the treatment period.
2. Glucose and Insulin Tolerance Tests (GTT and ITT):
- GTT: After an overnight fast (e.g., 8 hours), administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
- ITT: After a shorter fast (e.g., 4-6 hours), administer insulin (typically 0.75 U/kg body weight) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
3. Serum Analysis:
- At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus following a fast.
- Separate serum and store at -80°C.
- Analyze serum for levels of triglycerides, cholesterol, free fatty acids, insulin, and inflammatory cytokines (e.g., TNFα, IL-1β) using commercially available ELISA kits or other appropriate assays.
4. Tissue Collection and Analysis:
- Euthanize mice and harvest tissues such as liver, inguinal white adipose tissue (iWAT), gonadal white adipose tissue (gWAT), and brown adipose tissue (BAT).
- Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for lipid droplets in the liver, UCP1 staining in adipose tissue).
- Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for gene expression (qPCR) or protein expression (Western blot) analysis of key targets like FXR, FGF15, SHP, and markers of thermogenesis and inflammation.
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound Signaling Pathway in Obesity.
Caption: Typical Experimental Workflow for this compound Studies.
IV. Conclusion
This compound represents a novel approach to treating obesity and related metabolic disorders by specifically targeting intestinal FXR. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further investigate its therapeutic potential. The gut-restricted nature of this compound minimizes systemic exposure and potential side effects, making it an attractive candidate for further development.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 5. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oral Gavage of Fexaramine in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys.[1][2] As an intestine-restricted agonist, this compound offers a promising therapeutic approach for metabolic disorders by activating FXR signaling predominantly in the gut, thereby minimizing systemic effects.[3][4][5] Oral administration of this compound in rodent models has been shown to improve glucose and lipid homeostasis, enhance insulin (B600854) sensitivity, and promote the browning of white adipose tissue. This document provides a detailed protocol for the oral gavage of this compound in rodents, intended to guide researchers in preclinical studies.
Quantitative Data Summary
The following tables summarize common dosage, vehicle, and administration parameters for this compound in rodent studies.
Table 1: this compound Dosage and Administration in Mice
| Parameter | Details | Reference |
| Dosage Range | 5 mg/kg to 100 mg/kg body weight | |
| Typical Dosage | 50 mg/kg or 100 mg/kg body weight | |
| Administration Frequency | Once daily | |
| Treatment Duration | 7 days to 5 weeks |
Table 2: Vehicle Solutions for this compound Oral Gavage
| Vehicle | Preparation | Notes | Reference |
| 0.2% DMSO in PBS | This compound is first dissolved in DMSO and then diluted with Phosphate Buffered Saline (PBS) to a final DMSO concentration of 0.2%. | Due to this compound's high insolubility, initial dissolution in DMSO is necessary. | |
| 1% Methylcellulose | This compound is suspended in a 1% aqueous solution of methylcellulose. | A common vehicle for oral administration of hydrophobic compounds. | |
| 10% Sucrose (B13894) Solution | This compound is dissolved or suspended in a 10% sucrose solution. | This can help mask any aversive taste and encourage voluntary consumption in some protocols. |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure (for 0.2% DMSO in PBS vehicle):
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 50 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO: Weigh the calculated this compound and dissolve it in a minimal volume of DMSO. Ensure complete dissolution by vortexing.
-
Dilute with PBS: Gradually add sterile PBS to the DMSO-Fexaramine solution while vortexing to achieve the final desired concentration and a DMSO concentration of 0.2%.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, protect from light and store at 4°C.
Oral Gavage Procedure in Mice
Materials:
-
Rodent balance
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches long, with a ball tip)
-
1 ml syringes
-
70% ethanol (B145695) for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by grasping the loose skin over the neck and back.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dose Calculation and Syringe Preparation:
-
Weigh the mouse to determine the precise volume of this compound formulation to administer.
-
Draw the calculated volume into a 1 ml syringe fitted with a gavage needle.
-
-
Gavage Needle Insertion:
-
With the mouse properly restrained, gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the solution.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Procedure Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as difficulty breathing, coughing, or lethargy.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for a this compound study in rodents.
Caption: this compound activates intestinal FXR, leading to FGF15 secretion and subsequent inhibition of hepatic bile acid synthesis.
Caption: A typical experimental workflow for evaluating the metabolic effects of this compound in rodents.
Caption: Logical relationship between this compound administration and its downstream metabolic benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
Application Notes and Protocols for Fexaramine Solubility and Vehicle Preparation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism[1][2][3][4]. Due to its limited systemic absorption after oral administration, this compound primarily acts on FXR in the intestine, making it a valuable tool for studying gut-restricted FXR activation and its downstream effects[1]. Proper vehicle selection and preparation are crucial for achieving consistent and reliable results in in vivo studies. This document provides detailed information on the solubility of this compound and protocols for preparing vehicles suitable for animal studies.
Data Presentation: this compound Solubility
This compound is a lipophilic molecule with poor aqueous solubility. The following table summarizes its solubility in various solvents.
| Solvent | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥49.7 mg/mL | - | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (100.68 mM) | Sonication is recommended. | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Clear solution. | |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - |
Experimental Protocols: Vehicle Preparation for In Vivo Studies
The high lipophilicity and poor aqueous solubility of this compound necessitate the use of specific solvent systems for in vivo administration, particularly for oral gavage. Below are two established protocols for preparing this compound formulations.
Protocol 1: DMSO and Phosphate-Buffered Saline (PBS) Vehicle
This protocol is suitable for studies where a low percentage of DMSO is desired.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution in DMSO: Add a minimal amount of DMSO to the this compound powder to create a concentrated stock solution. For example, to achieve a final concentration of 50 mg/kg in a dosing volume of 10 mL/kg, you would need a 5 mg/mL solution. Start by dissolving the this compound in a small volume of DMSO (e.g., 20 µL for every 10 mg of this compound).
-
Vortexing and Sonication: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle sonication can aid in dissolution.
-
Dilution with PBS: Gradually add sterile PBS to the DMSO-fexaramine solution while continuously vortexing. It is critical to add the PBS slowly to prevent precipitation of the compound.
-
Final Concentration Adjustment: Adjust the final volume with PBS to achieve the desired this compound concentration and a final DMSO concentration of 0.2%.
-
Visual Inspection: The final formulation should be a homogenous suspension or solution. Visually inspect for any precipitation before administration.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage.
Protocol 2: Multi-Component Vehicle (DMSO, PEG300, Tween 80, Saline)
This protocol utilizes a combination of solvents and surfactants to improve the solubility and stability of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Sequential Solvent Addition: Prepare the vehicle by sequentially adding the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Dissolving this compound: Add the this compound powder to the pre-mixed vehicle.
-
Vortexing and Sonication: Vortex the mixture thoroughly. Sonication is recommended to ensure complete dissolution and a homogenous solution.
-
Final Concentration: This method has been used to prepare a 2 mg/mL (4.03 mM) solution of this compound.
-
Visual Inspection: Ensure the final formulation is a clear solution before administration.
-
Administration: Use the freshly prepared solution for in vivo dosing.
Mandatory Visualization
This compound Vehicle Preparation Workflow
Caption: Workflow for preparing this compound vehicles.
This compound Signaling Pathway
Caption: this compound's gut-restricted FXR signaling.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
Measuring Fexaramine-Induced FGF15 Expression in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the in vivo induction of Fibroblast Growth Factor 15 (FGF15) by the intestine-restricted Farnesoid X Receptor (FXR) agonist, Fexaramine, in mice. This document outlines detailed protocols for animal handling and this compound administration, tissue and blood sample collection, and subsequent quantification of FGF15 at both the mRNA and protein levels using quantitative PCR (qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA), respectively. Furthermore, a protocol for Western Blotting is included for the semi-quantitative analysis of FGF15 protein. The provided methodologies and data presentation formats are intended to facilitate reproducible and robust experimental outcomes for researchers investigating the therapeutic potential of FXR agonists in metabolic diseases.
Introduction
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. As an intestine-restricted agonist, this compound is minimally absorbed into systemic circulation, thereby localizing its activity to the gastrointestinal tract.[1][2] One of the key downstream effects of intestinal FXR activation is the induction and secretion of Fibroblast Growth Factor 15 (FGF15) from enterocytes into the portal circulation.[3][4] FGF15, the murine ortholog of human FGF19, is a critical enterokine that regulates bile acid synthesis, glucose and lipid metabolism, and energy homeostasis.[3] Therefore, accurately measuring this compound-induced FGF15 expression is crucial for evaluating the pharmacodynamic effects and therapeutic efficacy of this and similar compounds.
Signaling Pathway
This compound, administered orally, activates FXR in the enterocytes of the ileum. This activation leads to the transcriptional upregulation of the Fgf15 gene. The translated FGF15 protein is then secreted and travels via the portal vein to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on hepatocytes. This binding initiates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Experimental Workflow
A typical experimental workflow to measure this compound-induced FGF15 expression in mice involves several key stages, from animal treatment to data analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound dosage and its effect on FGF15 expression.
Table 1: this compound Dosage and Administration
| Parameter | Description | Reference |
| Mouse Strain | C57BL/6J | |
| Age/Weight | 8-12 weeks old | |
| This compound Dose | 5 mg/kg to 100 mg/kg body weight | |
| Vehicle | Corn oil or 0.2% DMSO in PBS | |
| Administration | Daily oral gavage | |
| Treatment Duration | 3 days to 8 weeks |
Table 2: this compound-Induced Changes in FGF15 Expression
| Measurement | Tissue/Sample | Fold Change (vs. Vehicle) | Method | Reference |
| Fgf15 mRNA | Ileum | ~2-5 fold increase | qPCR | |
| FGF15 Protein | Serum/Plasma | Significant increase (e.g., from ~0.8 ng/mL to ~6.3 ng/mL with an FXR agonist) | ELISA/SISCAPA-MS | |
| FGF15 Protein | Ileum | Increased levels | Western Blot/ELISA |
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle: Corn oil or Dimethyl sulfoxide (B87167) (DMSO) and Phosphate-Buffered Saline (PBS)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Preparation of this compound Solution:
-
For Corn Oil Vehicle: Weigh the required amount of this compound and suspend it in corn oil to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 10 µL/g). Vortex thoroughly before each use to ensure a uniform suspension.
-
For DMSO/PBS Vehicle: this compound is highly insoluble in aqueous solutions. First, dissolve this compound in a minimal amount of DMSO. Then, dilute with PBS to the final desired concentration, ensuring the final DMSO concentration is low (e.g., 0.2%).
-
-
Animal Dosing:
-
Administer the this compound suspension or solution to mice via oral gavage. The volume administered is typically 5-10 µL/g of body weight.
-
For chronic studies, administer daily at the same time each day.
-
A vehicle-only control group should be included in all experiments.
-
Sample Collection
Materials:
-
Anesthesia (e.g., isoflurane)
-
Cardiac puncture needles and syringes or capillary tubes for blood collection
-
Serum separator tubes
-
Microcentrifuge tubes
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
RNase-free tubes and reagents
Protocol:
-
Blood Collection:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes or at 4°C overnight.
-
Centrifuge at 1,000-2,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the serum (supernatant) and store it in aliquots at -80°C until analysis.
-
-
Tissue Collection:
-
Following blood collection, perform cervical dislocation to euthanize the animal.
-
Dissect the small intestine and isolate the terminal ileum.
-
Rinse the ileal tissue with ice-cold PBS to remove contents.
-
For RNA analysis, place the tissue in an RNase-free tube and flash-freeze in liquid nitrogen. Store at -80°C.
-
For protein analysis, flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Quantification of Fgf15 mRNA by qPCR
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for Fgf15 and a housekeeping gene (e.g., Gapdh, Actb)
-
Fgf15 Forward Primer: 5'-ACGGGCTGTATTCGCTACTC-3'
-
Fgf15 Reverse Primer: 5'-TGTAGCCTAAACAGTCCATTTCCT-3'
-
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Homogenize the frozen ileal tissue (~30-50 mg) in 1 mL of TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method, normalizing the expression of Fgf15 to the housekeeping gene.
-
Quantification of FGF15 Protein by ELISA
Materials:
-
Commercially available mouse FGF15 ELISA kit (sandwich or competitive)
-
Mouse serum samples
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. This typically involves reconstituting standards and diluting wash buffers and detection antibodies.
-
-
Assay Procedure (Example for Sandwich ELISA):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of FGF15 in the samples by interpolating their absorbance values from the standard curve.
-
Detection of FGF15 Protein by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FGF15
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize frozen ileal or liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FGF15 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
A loading control (e.g., GAPDH, β-actin) should be probed on the same membrane to ensure equal protein loading.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the investigation of this compound-induced FGF15 expression in mice. By following these standardized procedures, researchers can obtain reliable and reproducible data on the pharmacodynamics of this compound and other FXR agonists, contributing to a better understanding of their therapeutic potential in metabolic diseases. Careful attention to detail in each step, from animal handling to data analysis, is paramount for generating high-quality results.
References
- 1. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulogentil.com [paulogentil.com]
- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
Application Notes and Protocols for Studying Metabolic Syndrome in Animal Models Using Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] A key feature of this compound is its predominant action within the intestine, with minimal systemic absorption.[3][4] This gut-restricted activity makes it a valuable tool for investigating the role of intestinal FXR signaling in metabolic diseases, potentially avoiding side effects associated with systemic FXR activation.[5] In animal models of metabolic syndrome, this compound has been demonstrated to improve glucose homeostasis, promote the browning of white adipose tissue, reduce obesity and inflammation, and enhance insulin (B600854) sensitivity.
These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its mechanism of action, detailed experimental protocols, and expected outcomes based on existing literature.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of FXR in the intestine. This targeted engagement initiates a cascade of signaling events that collectively contribute to its beneficial metabolic effects.
Intestinal FXR Signaling Cascade
Oral administration of this compound leads to the activation of FXR in the enterocytes of the small intestine. This activation transcriptionally induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Downstream Metabolic Effects
The activation of intestinal FXR by this compound also leads to a variety of downstream effects that contribute to the improvement of metabolic parameters:
-
Improved Glucose Homeostasis: this compound has been shown to improve glucose tolerance and insulin sensitivity. This is partly attributed to the induction of glucagon-like peptide-1 (GLP-1) secretion through a Takeda G protein-coupled receptor 5 (TGR5)-dependent mechanism.
-
Adipose Tissue Browning and Thermogenesis: this compound promotes the browning of white adipose tissue (WAT), leading to increased energy expenditure and thermogenesis. This is associated with a reduction in fat mass and overall body weight.
-
Anti-inflammatory Effects: Treatment with this compound has been shown to reduce circulating levels of pro-inflammatory cytokines such as TNFα, IL-1β, and MCP-1.
-
Gut Barrier Stabilization: this compound can improve gut barrier function, which is often compromised in diet-induced obesity.
Signaling Pathway Diagram
Caption: this compound signaling pathway in the intestine and its systemic metabolic effects.
Experimental Protocols
The following are detailed protocols for inducing metabolic syndrome in animal models and for evaluating the therapeutic effects of this compound.
Induction of Diet-Induced Obesity (DIO) and Metabolic Syndrome in Mice
Objective: To induce obesity, insulin resistance, and other features of metabolic syndrome in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Control low-fat diet (LFD; typically 10% kcal from fat)
-
Standard animal housing and caging
-
Metabolic cages for monitoring food and water intake (optional)
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: LFD control and HFD.
-
House mice individually or in small groups (2-3 per cage) and provide ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly for 8-12 weeks.
-
At the end of the induction period, mice on the HFD should exhibit significantly increased body weight, fat mass, and impaired glucose tolerance compared to the LFD group.
This compound Treatment Protocol
Objective: To administer this compound to animal models of metabolic syndrome and assess its effects.
Materials:
-
This compound (powder)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution of DMSO and PBS)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Prepare the this compound suspension in the chosen vehicle at the desired concentration (e.g., 5 mg/mL, 10 mg/mL, or 50 mg/mL for doses of 5, 10, or 50 mg/kg, respectively, in a 10 mL/kg gavage volume). This compound is highly insoluble and should be thoroughly suspended.
-
For DIO models, after the induction period, divide the HFD-fed mice into two groups: HFD + Vehicle and HFD + this compound. A lean control group (LFD + Vehicle) should also be maintained.
-
Administer this compound or vehicle daily via oral gavage at a consistent time each day. Doses reported in the literature range from 5 mg/kg to 100 mg/kg. A common dose is 50 mg/kg.
-
Continue treatment for a period of 3 to 8 weeks, depending on the study endpoints.
-
Monitor body weight, food intake, and water intake regularly throughout the treatment period.
Assessment of Metabolic Parameters
a. Glucose Tolerance Test (GTT)
Objective: To assess the ability of the animal to clear a glucose load from the blood.
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
b. Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin.
Procedure:
-
Fast mice for 4 hours (with access to water).
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
c. Serum and Tissue Analysis
Objective: To measure circulating and tissue-specific markers of metabolic health.
Procedure:
-
At the end of the study, euthanize mice following approved protocols.
-
Collect blood via cardiac puncture and process to obtain serum.
-
Harvest tissues such as liver, white adipose tissue (e.g., epididymal, subcutaneous), brown adipose tissue, and intestine. Snap-freeze in liquid nitrogen and store at -80°C for later analysis.
-
Use commercial ELISA or colorimetric kits to measure serum levels of:
-
Insulin
-
Triglycerides
-
Total Cholesterol
-
Free Fatty Acids
-
FGF15/19
-
GLP-1
-
Inflammatory cytokines (TNFα, IL-1β, MCP-1)
-
-
Analyze gene expression in tissues (e.g., liver, adipose, intestine) using RT-qPCR for targets such as Fgf15, Cyp7a1, Shp, Ucp1, etc.
Experimental Workflow Diagram
References
- 1. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine Treatment Protocol for Diet-Induced Obesity in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine, a synthetic, gut-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for the treatment of obesity and associated metabolic disorders. By selectively activating FXR in the intestine, this compound triggers a signaling cascade that mimics the metabolic response to a meal, leading to reduced weight gain, improved glucose homeostasis, and decreased inflammation, all without evidence of systemic side effects observed with systemic FXR agonists.[1][2][3] This document provides a detailed overview of the experimental protocols and quantitative data from preclinical studies in diet-induced obese (DIO) mice, intended to guide researchers in the design and execution of similar studies.
I. Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound treatment in DIO mice as reported in referenced literature.
Table 1: Effects of this compound on Body Weight and Composition
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change | Reference |
| Body Weight Gain | Increase | Reduced/Stopped | Significant Reduction | [2][4] |
| Total Fat Mass | High | Significantly Lower | Reduction | |
| Inguinal White Adipose Tissue (iWAT) Weight | High | Reduced | Reduction | |
| Gonadal White Adipose Tissue (gWAT) Weight | High | Reduced | Reduction | |
| Mesenteric White Adipose Tissue (mWAT) Weight | High | Reduced | Reduction |
Table 2: Metabolic and Endocrine Profile Improvements with this compound
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Outcome | Reference |
| Fasting Glucose | Elevated | Reduced | Improved Glucose Homeostasis | |
| Fasting Insulin (B600854) | Elevated | Reduced | Improved Insulin Sensitivity | |
| Glucose Tolerance Test (GTT) | Impaired | Improved | Enhanced Glucose Disposal | |
| Insulin Tolerance Test (ITT) | Impaired | Improved | Increased Insulin Sensitivity | |
| Serum Cholesterol | Elevated | Reduced | Improved Lipid Profile | |
| Serum Triglycerides | Elevated | Reduced | Improved Lipid Profile | |
| Serum Leptin | Elevated | Reduced | Improved Endocrine Profile | |
| Serum Resistin | Elevated | Reduced | Improved Endocrine Profile | |
| Core Body Temperature | Normal | Increased by ~1.5°C | Increased Thermogenesis |
Table 3: Anti-Inflammatory Effects of this compound
| Inflammatory Cytokine | Control Group (Vehicle) | This compound-Treated Group | Outcome | Reference |
| Tumor Necrosis Factor-α (TNF-α) | Elevated | Markedly Decreased | Reduced Systemic Inflammation | |
| Interleukin-1α (IL-1α) | Elevated | Markedly Decreased | Reduced Systemic Inflammation | |
| Interleukin-1β (IL-1β) | Elevated | Markedly Decreased | Reduced Systemic Inflammation | |
| Interleukin-17 (IL-17) | Elevated | Markedly Decreased | Reduced Systemic Inflammation | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Elevated | Markedly Decreased | Reduced Systemic Inflammation |
II. Experimental Protocols
The following are detailed methodologies for key experiments involved in evaluating the efficacy of this compound in DIO mice.
A. Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice are a commonly used strain for DIO studies.
-
Acclimatization: Upon arrival, mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week with ad libitum access to standard chow and water.
-
Induction of Obesity:
-
At 6-8 weeks of age, mice are switched to a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 12-14 weeks to induce a robust obese phenotype.
-
A control group is maintained on a standard chow diet (e.g., 10% of calories from fat).
-
Body weight and food intake should be monitored weekly.
-
B. This compound Administration
-
Compound Preparation: this compound is typically dissolved in a vehicle such as corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80.
-
Dosage: A common dosage used in published studies is 100 mg/kg of body weight, administered once daily. Another study used a lower dose of 5 mg/kg.
-
Route of Administration: Oral gavage is the standard route to ensure gut-restricted activity of this compound.
-
Treatment Duration: A treatment period of 3 to 5 weeks is generally sufficient to observe significant metabolic improvements.
-
Control Group: The control group receives the vehicle alone via the same administration route and schedule.
C. Metabolic Phenotyping
-
Body Composition Analysis:
-
Body composition (fat mass, lean mass) is measured at baseline and at the end of the treatment period.
-
This is typically performed using quantitative magnetic resonance (qMR) (e.g., EchoMRI) or dual-energy X-ray absorptiometry (DEXA).
-
-
Glucose Tolerance Test (GTT):
-
Mice are fasted for 6 hours (with access to water).
-
A baseline blood glucose reading is taken from the tail vein.
-
Mice are administered an intraperitoneal (i.p.) injection of D-glucose (typically 1-2 g/kg body weight).
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose reading is taken.
-
Mice are administered an i.p. injection of human or murine insulin (typically 0.75-1.0 U/kg body weight).
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.
-
D. Tissue and Blood Collection and Analysis
-
Terminal Procedure: At the end of the study, mice are fasted overnight and then euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for serum analysis.
-
Serum Analysis: Serum is used to measure levels of insulin, glucose, cholesterol, triglycerides, and inflammatory cytokines using commercially available ELISA kits or automated analyzers.
-
Tissue Harvesting: Tissues such as the liver, various white adipose tissue depots (inguinal, gonadal, mesenteric), brown adipose tissue (BAT), and sections of the intestine (ileum) are harvested, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.
E. Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from tissues (e.g., ileum, liver, adipose tissue) using a suitable method like TRIzol reagent.
-
Quantitative Real-Time PCR (qRT-PCR): Gene expression levels of key targets (e.g., Fgf15, Shp in the ileum; genes related to thermogenesis like Ucp1 in adipose tissue) are quantified by qRT-PCR.
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound's gut-restricted FXR activation and downstream signaling.
Caption: Experimental workflow for evaluating this compound in DIO mice.
Conclusion
The gut-restricted FXR agonist this compound demonstrates significant potential in combating diet-induced obesity and its metabolic sequelae in preclinical mouse models. The protocols and data presented herein provide a comprehensive guide for researchers aiming to investigate the therapeutic effects of this compound and similar compounds. The observed improvements in weight management, glucose and lipid metabolism, and inflammation, coupled with a favorable safety profile due to its limited systemic exposure, underscore the promise of this therapeutic strategy. Future studies may further elucidate the role of the gut microbiome in mediating this compound's effects and explore its potential translation to human clinical applications.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
Application Notes: Fexaramine in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Introduction
Fexaramine is a synthetic, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine.[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a significant therapeutic target for Non-Alcoholic Fatty Liver Disease (NAFLD) and its more severe form, Non-Alcoholic Steatohepatitis (NASH).[3][4][5] A distinguishing feature of this compound is its activity as a gut-restricted FXR agonist. When administered orally, it is poorly absorbed into systemic circulation, allowing for selective activation of FXR in the intestine while minimizing direct effects on the liver. This tissue-specific action is a promising strategy for treating metabolic disorders with an improved safety profile.
Mechanism of Action
Oral administration of this compound mimics the natural activation of intestinal FXR that occurs during a meal. This triggers a signaling cascade with beneficial metabolic effects:
-
Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Intestinal FXR activation robustly stimulates the production and secretion of FGF15 (in rodents) or its human ortholog, FGF19.
-
Hepatic Signaling: FGF15/19 travels to the liver via the portal vein and binds to the FGF receptor 4 (FGFR4) on hepatocytes. This suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
TGR5 Crosstalk and GLP-1 Secretion: Intestinal FXR activation increases the expression of Takeda G-protein coupled receptor 5 (TGR5). This, combined with this compound-induced shifts in the bile acid pool, enhances TGR5 signaling, leading to increased secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is known to improve glucose homeostasis and insulin (B600854) sensitivity.
-
Systemic Metabolic Improvements: The combination of these pathways leads to reduced hepatic fat accumulation (steatosis), decreased inflammation, improved glucose tolerance, and increased energy expenditure.
Data Presentation: Summary of this compound's Effects in Preclinical NAFLD Models
The following tables summarize the key quantitative and qualitative findings from preclinical studies investigating this compound in diet-induced models of obesity and NAFLD.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Observation | References |
| Body Weight | Significantly reduced gain | |
| Body Fat Mass | Decreased | |
| Energy Expenditure | Increased | |
| Food Intake | No significant change | |
| Glucose Tolerance | Improved | |
| Insulin Sensitivity | Improved | |
| Fasting Serum Insulin | Reduced | |
| Serum Leptin | Reduced | |
| Serum GLP-1 | Increased |
Table 2: Effects of this compound on Liver-Specific Pathologies
| Parameter | Observation | References |
| Hepatic Steatosis | Largely decreased | |
| Hepatic Triglyceride Levels | Reduced | |
| Hepatic Lipogenesis Genes | Expression reduced | |
| Alanine Transaminase (ALT) | Largely decreased | |
| Systemic Inflammation | Decreased | |
| Gut Barrier Function | Increased / Stabilized |
Visualizations
Signaling Pathways and Workflows
Caption: this compound's gut-restricted FXR activation pathway.
Caption: Typical experimental workflow for evaluating this compound in a NAFLD mouse model.
Experimental Protocols
Protocol 1: Induction of NAFLD/NASH in a Diet-Induced Mouse Model
This protocol describes the induction of NAFLD and its progression to NASH using a high-fat, high-fructose, and high-cholesterol diet, often referred to as an Amylin liver NASH (AMLN) or similar diet.
1.1. Materials:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control: Standard low-fat diet (LFD, ~10% kcal from fat).
-
NASH-inducing diet: High-fat diet (HFD) containing 40% kcal from fat (with ~18% trans fat), 22% fructose, and 2% cholesterol by weight.
-
-
Housing: Standard ventilated cages with a 12-hour light/dark cycle, ad libitum access to food and water.
1.2. Procedure:
-
Acclimatize mice to the facility for at least one week on a standard chow diet.
-
Record baseline body weights.
-
Divide mice into two groups: Control (LFD) and NAFLD/NASH induction (HFD).
-
Provide the respective diets to the mice for a period of 16-24 weeks. Disease progression occurs over time, with simple steatosis developing earlier, followed by steatohepatitis with fibrosis.
-
Monitor body weight weekly.
-
(Optional) Perform a liver biopsy at an intermediate time point (e.g., 12 weeks) to confirm disease stage before initiating treatment.
Protocol 2: this compound Administration and In-Life Monitoring
2.1. Materials:
-
This compound powder.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
Animal scale.
2.2. Procedure:
-
Prepare the this compound suspension in the vehicle. A common dose for preclinical studies is 100 mg/kg body weight. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
At the desired time point (e.g., after 16 weeks of HFD feeding), randomize the HFD-fed mice into two treatment subgroups:
-
HFD + Vehicle
-
HFD + this compound
-
-
Administer the vehicle or this compound suspension via oral gavage once daily. The volume is typically 5-10 mL/kg.
-
Continue the treatment for a specified duration, typically 4-8 weeks.
-
Throughout the treatment period, continue to monitor body weight, food intake, and general animal health.
-
(Optional) Perform metabolic assessments like glucose tolerance tests (GTT) or insulin tolerance tests (ITT) near the end of the treatment period.
Protocol 3: Terminal Endpoint Assessment for NAFLD
3.1. Materials:
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (e.g., EDTA or serum separator tubes).
-
10% neutral buffered formalin.
-
RNAlater solution or liquid nitrogen.
-
Histology supplies: Hematoxylin and eosin (B541160) (H&E) stain, Sirius Red/Fast Green stain.
-
Biochemical assay kits (e.g., ALT, triglycerides, cholesterol).
-
qPCR reagents.
3.2. Procedure:
-
Sample Collection:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice.
-
Collect blood via cardiac puncture for plasma/serum separation.
-
Perform euthanasia via an approved method.
-
Perfuse the liver with ice-cold PBS.
-
Excise the entire liver, weigh it, and photograph it.
-
Section the liver for different analyses:
-
Fix a portion in 10% formalin for histology.
-
Snap-freeze a portion in liquid nitrogen for biochemical and gene expression analysis.
-
(Optional) Place a small piece in RNAlater.
-
-
-
Biochemical Analysis:
-
Centrifuge blood to separate plasma or serum.
-
Measure levels of ALT, AST, triglycerides, total cholesterol, glucose, and insulin using commercially available kits.
-
-
Histological Assessment:
-
Process formalin-fixed liver tissue, embed in paraffin, and cut 4-5 µm sections.
-
Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Score the histology using the NAFLD Activity Score (NAS) system to quantify disease severity.
-
-
Gene Expression Analysis:
-
Extract total RNA from snap-frozen liver tissue.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the relative expression of key genes involved in:
-
FXR activation: Shp, Fgf15.
-
Lipogenesis: Srebp1c, Fas, Scd1.
-
Fibrosis: Col1a1, Timp1, Acta2 (α-SMA).
-
Inflammation: Tnfα, Mcp1.
-
-
Normalize expression to a stable housekeeping gene (e.g., 18S or Gapdh).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. Bile Acid Nuclear Receptor Farnesoid X Receptor: Therapeutic Target for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of FXR in the development of NAFLD and intervention strategies of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of FXR Activation by Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by this compound initiates a signaling cascade that modulates the expression of various target genes, making it a person of interest for therapeutic interventions in metabolic diseases. This document provides detailed protocols for the Western blot analysis of FXR activation by this compound in liver and intestinal cell lines, enabling researchers to quantify the protein expression of FXR and its key downstream targets.
FXR Signaling Pathway Activated by this compound
This compound, upon entering the cell, binds to and activates the Farnesoid X Receptor (FXR). This activation leads to the heterodimerization of FXR with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to changes in their corresponding protein levels.
Key target genes regulated by FXR activation include:
-
Small Heterodimer Partner (SHP): Atypical nuclear receptor that plays a crucial role in regulating bile acid synthesis and glucose metabolism.
-
Fibroblast Growth Factor 15 (FGF15) in rodents and its human ortholog FGF19: An endocrine hormone that signals from the intestine to the liver to regulate bile acid synthesis.
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes.
-
c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1): Transcription factors that have been shown to be modulated by this compound in certain cell types.
The following diagram illustrates the signaling pathway of FXR activation by this compound.
FXR Signaling Pathway
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses showing the dose-dependent and time-dependent effects of this compound on the protein expression of FXR and its target genes in HepG2 cells. The data is presented as fold change relative to the vehicle-treated control.
Table 1: Dose-Dependent Effect of this compound on Target Protein Expression
| Target Protein | This compound Concentration (µM) | Fold Change (vs. Vehicle) |
| FXR | 1 | ~1.0 |
| 5 | ~1.0 | |
| 10 | ~1.0 | |
| SHP | 1 | 1.5 ± 0.2 |
| 5 | 2.8 ± 0.4 | |
| 10 | 4.1 ± 0.5 | |
| FGF19 | 1 | 1.8 ± 0.3 |
| 5 | 3.5 ± 0.6 | |
| 10 | 5.2 ± 0.8 |
Cells were treated with the indicated concentrations of this compound for 24 hours.
Table 2: Time-Dependent Effect of this compound (10 µM) on Target Protein Expression
| Target Protein | Treatment Time (hours) | Fold Change (vs. 0h) |
| FXR | 6 | ~1.0 |
| 12 | ~1.0 | |
| 24 | ~1.0 | |
| SHP | 6 | 1.8 ± 0.3 |
| 12 | 3.2 ± 0.5 | |
| 24 | 4.1 ± 0.5 | |
| FGF19 | 6 | 2.1 ± 0.4 |
| 12 | 4.0 ± 0.7 | |
| 24 | 5.2 ± 0.8 |
Cells were treated with 10 µM this compound for the indicated times.
Note: While this compound robustly induces the expression of target genes like SHP and FGF19, studies have shown that it may not significantly alter the total protein levels of FXR itself in HepG2 cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human hepatoma (HepG2) or human colon adenocarcinoma (HT-29) cells are suitable for these studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment:
-
Dose-Response: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24 hours).
-
Western Blot Protocol
The following diagram outlines the major steps in the Western blot workflow.
Western Blot Workflow
1. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (see Table 3 for suggested dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 3: Recommended Primary Antibodies and Dilutions
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| FXR | Rabbit | Abcam | ab28675 | 1:1000 |
| SHP | Rabbit | Cell Signaling | 3949 | 1:1000 |
| FGF19 | Rabbit | R&D Systems | AF969 | 1:500 - 1:1000 |
| c-Fos | Rabbit | Cell Signaling | 2250 | 1:1000 |
| NFATc1 | Rabbit | Cell Signaling | 8032 | 1:1000 |
| β-actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
| GAPDH | Rabbit | Cell Signaling | 2118 | 1:1000 |
Note: Optimal antibody concentrations and incubation times should be determined empirically for each specific antibody and experimental condition.
Application Notes: Immunohistochemical Analysis of Fexaramine's Effects on Intestinal Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a non-steroidal, intestine-restricted agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid synthesis, lipid metabolism, and maintaining intestinal homeostasis.[1][2] By selectively activating FXR in the gut, this compound mimics the natural, meal-induced activation of this pathway without significant systemic exposure, making it a promising therapeutic candidate for metabolic diseases.[3][4] Immunohistochemistry (IHC) is an indispensable tool for visualizing and quantifying the cellular and morphological changes induced by this compound within the complex architecture of the intestine. These application notes provide a comprehensive overview, data summary, and detailed protocols for assessing the impact of this compound on intestinal morphology using IHC.
This compound's Mechanism of Action: The FXR Signaling Pathway
In the intestine, this compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes. Key intestinal targets include Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans) and Small Heterodimer Partner (SHP).[5] The induction of FGF15 is particularly important; this hormone is secreted from enterocytes into the portal circulation, travels to the liver, and acts on the FGFR4/β-Klotho receptor complex to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is central to this compound's metabolic benefits. Furthermore, FXR activation has been shown to strengthen the intestinal barrier by increasing the expression of tight junction proteins and to modulate intestinal cell proliferation and inflammation.
Data Presentation: Expected Morphological & Proliferative Changes
The following table summarizes quantitative data that could be expected from an IHC and morphometric analysis of intestinal tissue from mice treated with this compound, particularly in a diet-induced obesity model. These values are representative and based on the known functions of FXR in promoting gut barrier integrity and regulating cell turnover.
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Method of Analysis | Key IHC Markers |
| Villus Height (μm) | 350 ± 25 | 380 ± 30 | H&E Staining, Microscopy | N/A |
| Crypt Depth (μm) | 120 ± 10 | 110 ± 12 | H&E Staining, Microscopy | N/A |
| Villus:Crypt Ratio | 2.9 ± 0.3 | 3.5 ± 0.4 | Calculation | N/A |
| Proliferation Index (%) | 45 ± 5% | 35 ± 6% | IHC Staining, Cell Counting | Ki-67, PCNA |
| Apoptotic Index (%) | 5 ± 1.5% | 3 ± 1.0% | IHC Staining, Cell Counting | Cleaved Caspase-3 |
| Tight Junction Integrity | Moderate Staining | Strong, Continuous Staining | IHC Staining, Scoring | Occludin, ZO-1, Claudin-1 |
Experimental Protocols
A successful study involves careful planning from animal treatment to final data analysis. The workflow below outlines the key stages.
Protocol 1: Animal Treatment
This protocol is based on a common model for studying metabolic disease.
-
Animal Model: Use male C57Bl/6 mice, 8 weeks old.
-
Diet: Feed a high-fat diet (HFD; e.g., 50-60% kcal from fat) for 12-16 weeks to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
-
This compound Administration:
-
Subdivide the HFD-fed mice into two groups: Vehicle control and this compound-treated.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound daily via oral gavage at a dose of 5-10 mg/kg for a period of 3-5 weeks. Administer vehicle to the control group.
-
-
Monitoring: Monitor body weight, food intake, and glucose tolerance throughout the treatment period.
Protocol 2: Intestinal Tissue Preparation (Swiss Roll Technique)
The Swiss roll technique allows for the analysis of the entire length of an intestinal segment in a single histological section.
-
Euthanasia and Dissection: Euthanize mice according to approved institutional protocols. Immediately perform a laparotomy and carefully dissect the entire small intestine.
-
Flushing: Using a syringe with a blunt-end needle, gently flush the intestinal lumen with ice-cold Phosphate Buffered Saline (PBS) to remove contents.
-
Longitudinal Opening: Place the intestine on a strip of filter paper. Using fine scissors, carefully cut the intestine open longitudinally along the mesenteric line.
-
Fixation:
-
Lay the opened intestine flat on the filter paper, luminal side up. Place another piece of filter paper on top.
-
Submerge the "sandwich" in 10% Neutral Buffered Formalin (NBF) and fix for 16-24 hours at 4°C.
-
-
Rolling:
-
After fixation, rinse the tissue in PBS.
-
Carefully remove the filter paper.
-
Starting from one end (e.g., proximal), gently roll the intestine around a wooden stick or forceps into a tight, even "Swiss roll".
-
Secure the roll with a pin if necessary and place it into a tissue cassette.
-
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax with the cut surface of the roll facing down.
Protocol 3: Immunohistochemistry (IHC) Staining
This is a general IHC protocol for paraffin-embedded sections. Optimization may be required for specific antibodies.
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 min each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 min each), 95% (1 change, 3 min), 70% (1 change, 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A common method is to immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 30 min).
-
-
Blocking:
-
Rinse slides in PBS.
-
Quench endogenous peroxidase activity by incubating in 3% Hydrogen Peroxide for 10-15 minutes (for chromogenic detection).
-
Rinse in PBS.
-
Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Drain blocking solution (do not rinse).
-
Incubate sections with the primary antibody (e.g., anti-Ki-67, anti-Cleaved Caspase-3, anti-Occludin) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS (3 changes, 5 min each).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse in PBS.
-
Incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.
-
Rinse in PBS.
-
Develop the signal with a chromogen substrate like DAB (3,3'-Diaminobenzidine). Monitor color development under a microscope.
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain with Hematoxylin.
-
"Blue" the stain in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 4: Morphometric Analysis and Quantification
-
Image Acquisition: Using a light microscope with a digital camera, capture non-overlapping, high-resolution images of the intestinal sections at appropriate magnifications (e.g., 10x for morphology, 20-40x for cell counting).
-
Morphometry:
-
Use image analysis software (e.g., ImageJ/Fiji).
-
Villus Height: Measure the distance from the tip of the villus to the villus-crypt junction.
-
Crypt Depth: Measure the distance from the villus-crypt junction to the base of the crypt.
-
Measure at least 10-15 well-oriented villi and crypts per sample.
-
-
Quantification of IHC Staining:
-
Proliferation/Apoptosis Index: In the crypt region, count the number of positively stained cells (e.g., Ki-67 positive) and the total number of cells.
-
Calculate the index as: (Number of Positive Cells / Total Number of Cells) * 100.
-
Tight Junctions: Staining for proteins like Occludin or ZO-1 can be semi-quantitatively scored based on intensity and continuity along the epithelial cell junctions.
-
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intestinal FXR agonism promotes ad ... | Article | H1 Connect [archive.connect.h1.co]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Energy Expenditure in Fexaramine-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring energy expenditure in mice treated with Fexaramine, a gut-restricted farnesoid X receptor (FXR) agonist. This document outlines the mechanism of action of this compound, its effects on energy metabolism, and detailed protocols for conducting relevant experiments.
Introduction to this compound and its Metabolic Effects
This compound is a non-steroidal, orally available FXR agonist with limited systemic absorption, leading to its primary action within the intestines. Activation of intestinal FXR by this compound triggers a signaling cascade that culminates in increased energy expenditure, making it a compound of interest for the treatment of obesity and metabolic syndrome.[1][2] Studies in mice have demonstrated that this compound treatment can prevent diet-induced weight gain, reduce fat mass, and improve glucose tolerance without altering food intake.[3] These beneficial effects are largely attributed to an increase in thermogenesis and metabolic rate.[2][3]
The primary mechanism involves the induction of Fibroblast Growth Factor 15 (FGF15) in the intestine, the murine ortholog of human FGF19. FGF15 acts as an endocrine hormone, signaling to distant tissues like the liver and adipose tissue to modulate metabolic processes. This compound administration has been shown to enhance the browning of white adipose tissue (WAT), a process that increases the density of mitochondria and the expression of uncoupling protein 1 (UCP1), leading to greater heat production and energy expenditure.
Quantitative Effects of this compound on Energy Expenditure
Oral administration of this compound to mice on a high-fat diet (HFD) leads to significant changes in key metabolic parameters. The following tables summarize the quantitative data reported in preclinical studies.
Table 1: Effects of this compound on Indirect Calorimetry Parameters in HFD-Fed Mice
| Parameter | Vehicle-Treated (Control) | This compound-Treated (100 mg/kg/day) | Percentage Change | Reference |
| Oxygen Consumption (VO₂) | Consistently Lower | Consistently Higher | Data not specified | |
| Carbon Dioxide Production (VCO₂) | Consistently Lower | Consistently Higher | Data not specified | |
| Respiratory Exchange Ratio (RER) | No significant change | No significant change | ~0% |
Note: While studies consistently report an increase in VO₂ and VCO₂ with this compound treatment, specific mean values with standard deviations were not available in the reviewed literature.
Table 2: Effect of this compound on Core Body Temperature in HFD-Fed Mice
| Parameter | Vehicle-Treated (Control) | This compound-Treated (100 mg/kg/day) | Absolute Change | Reference |
| Core Body Temperature | Baseline | Elevated | ~1.5°C increase |
Experimental Protocols
Animal Model and this compound Administration
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (commonly used for metabolic studies)
-
Diet: High-Fat Diet (HFD), typically 60% of calories from fat, to induce obesity.
-
Age: 8-10 weeks old at the start of the HFD.
This compound Formulation and Dosing:
-
Formulation: this compound is typically suspended in a vehicle such as corn oil or a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80.
-
Dosing: Oral gavage is the standard route of administration. Doses ranging from 5 mg/kg to 100 mg/kg body weight per day have been reported.
-
Treatment Duration: Chronic daily treatment for 3 to 5 weeks is common to observe significant metabolic effects.
Measurement of Energy Expenditure via Indirect Calorimetry
Indirect calorimetry is a non-invasive method to assess whole-body energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
Protocol:
-
Acclimatization: Individually house mice in the metabolic cages for at least 24-48 hours before data collection to allow for acclimatization to the new environment.
-
System Calibration: Calibrate the indirect calorimetry system (e.g., Oxymax/CLAMS, Promethion, or similar) according to the manufacturer's instructions using certified gas mixtures.
-
Data Collection:
-
Continuously monitor VO₂, VCO₂, and respiratory exchange ratio (RER = VCO₂/VO₂) over a 24-hour period, including both light and dark cycles.
-
Simultaneously record locomotor activity using infrared beams and food and water intake using automated sensors.
-
-
Data Analysis:
-
Calculate energy expenditure (EE) using the Weir equation: EE (kcal/hr) = [3.9 x (VO₂)] + [1.1 x (VCO₂)].
-
Normalize metabolic data to body weight or lean body mass as appropriate. Analysis of covariance (ANCOVA) is often recommended to account for differences in body composition.
-
Compare the data from this compound-treated mice to the vehicle-treated control group.
-
Measurement of Core Body Temperature
Protocol:
-
Method: Use of implantable telemetry probes is the gold standard for continuous and stress-free measurement of core body temperature.
-
Implantation: Surgically implant the telemetry probes into the peritoneal cavity of the mice under anesthesia. Allow for a recovery period of at least one week before starting the experiment.
-
Data Collection: Record core body temperature continuously throughout the this compound treatment period.
-
Analysis: Compare the average core body temperature, as well as the temperature profiles during the light and dark cycles, between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for assessing its impact on energy expenditure.
Caption: this compound signaling pathway in energy metabolism.
Caption: Experimental workflow for energy expenditure analysis.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fexaramine Oral Bioavailability in Mice
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fexaramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments in mice, with a focus on oral administration and bioavailability.
Understanding this compound's Oral Bioavailability: A Note on "Optimization"
Before proceeding, it is crucial to understand that this compound is designed as an intestine-restricted Farnesoid X Receptor (FXR) agonist . Its therapeutic efficacy in metabolic studies often relies on its low systemic absorption , allowing for targeted activation of FXR in the gut while minimizing potential systemic side effects.[1][2][3] Therefore, the goal of "optimizing" oral bioavailability for this compound is typically not to maximize systemic drug levels, but rather to achieve consistent and targeted delivery to the intestines . This guide will focus on strategies to control and understand intestinal exposure and will also provide methods to enhance systemic absorption for specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating during preparation or administration?
A1: this compound is a highly lipophilic and poorly water-soluble compound, making precipitation a common issue. Here are some potential causes and solutions:
-
Inadequate Solvent System: this compound requires a suitable vehicle for solubilization. A common and effective vehicle for oral gavage in mice is a mixture of DMSO and PBS.[4]
-
Incorrect Preparation Order: When preparing a co-solvent system, the order of addition is critical. Always dissolve this compound completely in an organic solvent like DMSO before adding aqueous solutions like PBS.
-
Low Temperature: The formulation may precipitate at lower temperatures. Gentle warming and sonication can help redissolve the compound. Prepare the formulation fresh before each use.
-
High Concentration: If the concentration of this compound is too high for the chosen vehicle, it will precipitate. Consider reducing the concentration or exploring alternative formulation strategies.
Q2: I'm observing high variability in my experimental results after oral gavage. What could be the cause?
A2: High variability in in vivo studies with orally administered poorly soluble drugs is a frequent challenge. Potential sources of variability and troubleshooting steps include:
-
Inconsistent Formulation: Ensure your this compound formulation is homogenous. If it is a suspension, mix it thoroughly before each administration to ensure each mouse receives the same dose.
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect drug absorption and overall animal well-being. Ensure all personnel are properly trained in oral gavage techniques. Using flexible plastic gavage needles may reduce the risk of injury compared to rigid metal needles.
-
Animal Stress: The stress from handling and gavage can alter gastrointestinal physiology and drug absorption. Handle mice gently and consistently. Consider acclimating the animals to the procedure.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs. Standardize the fasting period for all animals before dosing.
Q3: How can I increase the systemic absorption of this compound for my specific experimental goals?
A3: While this compound's primary design is for gut-restricted action, some experimental designs may require systemic exposure. Here are some formulation strategies to enhance oral bioavailability:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and subsequent absorption.
-
Nanoemulsions: Formulating this compound into a nanoemulsion can increase the surface area for absorption and improve solubility in the gastrointestinal fluids.
-
Micronization: Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | Poor solubility; Incorrect solvent ratio; Low temperature. | Use a co-solvent system (e.g., DMSO/PBS). Ensure this compound is fully dissolved in the organic solvent before adding the aqueous component. Prepare fresh and use sonication or gentle warming if necessary. |
| Difficulty in Administering via Gavage | High viscosity of the formulation; Improper restraint of the mouse. | Adjust the vehicle composition to reduce viscosity. Ensure proper training in animal handling and gavage techniques. Use an appropriately sized gavage needle. |
| High Animal-to-Animal Variability | Inconsistent dosing; Stress; Food effects. | Ensure homogenous formulation and accurate dosing volume for each animal. Standardize animal handling procedures and fasting times. |
| Low or No Detectable Systemic Exposure | This is the intended behavior of this compound. | If systemic exposure is desired, consider alternative formulations like solid dispersions or nanoemulsions. Confirm gut-specific target engagement (e.g., measuring downstream markers like FGF15). |
| Signs of Animal Distress Post-Gavage | Esophageal injury; Aspiration. | Review and refine gavage technique. Use flexible gavage needles. Monitor animals closely after administration. |
Experimental Protocols
Protocol 1: Standard Oral Gavage of this compound in Mice
This protocol is for achieving gut-restricted FXR activation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes (1 mL)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
-
Vehicle Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO. Vortex and sonicate until fully dissolved.
-
Final Formulation: On the day of the experiment, dilute the this compound-DMSO stock solution with PBS to the final desired concentration. A common final vehicle composition is 0.2% DMSO in PBS.[4] For example, to achieve a final concentration of 5 mg/mL, add 10 µL of the 50 mg/mL this compound-DMSO stock to 90 µL of PBS. Vortex thoroughly.
-
Administration: Administer the this compound formulation to mice via oral gavage at a volume of 10 mL/kg body weight.
Protocol 2: Assessment of this compound Intestinal Tissue Concentration
This protocol allows for the quantification of this compound in the intestinal tissue to confirm target engagement.
Materials:
-
This compound-treated and control mice
-
Surgical tools for tissue dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Liquid chromatography-mass spectrometry (LC-MS) equipment and reagents
Procedure:
-
Tissue Collection: At the desired time point after oral administration, euthanize the mouse.
-
Intestinal Dissection: Immediately excise the desired section of the intestine (e.g., ileum).
-
Washing: Gently flush the intestinal segment with ice-cold PBS to remove luminal contents.
-
Homogenization: Weigh the tissue and homogenize it in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.
-
LC-MS Analysis: Quantify the concentration of this compound in the extracted sample using a validated LC-MS method.
Quantitative Data
Due to the focus on its gut-restricted activity, comprehensive public data on the systemic pharmacokinetics of various this compound formulations is limited. The following table provides a representative example of pharmacokinetic parameters that could be expected when comparing a standard suspension to a bioavailability-enhanced formulation. Note: These values are illustrative and will vary depending on the specific formulation, dose, and experimental conditions.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Intestinal Tissue Conc. (ng/g) |
| This compound in DMSO/PBS | 50 | ~5-20 | 1-2 | ~50-150 | High |
| This compound Solid Dispersion | 50 | ~50-150 | 0.5-1 | ~200-600 | High |
| This compound Nanoemulsion | 50 | ~100-300 | 0.5-1 | ~400-1000 | High |
Signaling Pathway and Experimental Workflow Diagrams
This compound-Activated FXR Signaling Pathway in the Intestine
Caption: this compound activates FXR in enterocytes, leading to FGF15 production.
Experimental Workflow for Evaluating this compound Formulations
Caption: Workflow for formulation and in vivo evaluation of this compound.
Logical Relationship for Troubleshooting Oral Gavage
Caption: Troubleshooting logic for oral gavage issues.
References
- 1. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US20150258052A1 - Methods of using this compound and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for Fexaramine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results. This center addresses common issues encountered during in vitro and in vivo studies involving this compound through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] A key feature of this compound is its gut-restricted activity, meaning that when administered orally, it primarily activates FXR in the intestines with minimal systemic exposure.[3][4][5] This targeted action is intended to reduce the side effects associated with systemic FXR activation.
Q2: What are the main research applications for this compound?
This compound is primarily investigated for its therapeutic potential in metabolic diseases. Research applications include:
-
Obesity and Weight Management: Studies in animal models have shown that this compound can reduce weight gain, decrease adiposity, and increase energy expenditure.
-
Type 2 Diabetes and Insulin (B600854) Resistance: this compound has been shown to improve glucose tolerance and insulin sensitivity.
-
Non-alcoholic Steatohepatitis (NASH): By modulating bile acid and lipid metabolism, this compound may alleviate liver steatosis and inflammation.
-
Gut Barrier Function: this compound has been shown to strengthen the intestinal mucosal defense.
Q3: What is the difference between this compound and other FXR agonists like Obeticholic Acid (OCA) or GW4064?
The primary distinction of this compound is its gut-restricted nature when administered orally, which minimizes systemic side effects observed with other FXR agonists. While agonists like OCA and GW4064 are systemically active, this compound's effects are largely confined to the gastrointestinal tract, where it stimulates the production of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).
Troubleshooting Inconsistent In Vitro Results
Issue: High Variability in FXR Target Gene Activation (e.g., SHP, FGF19)
| Possible Cause | Recommended Solution |
| Cell Line Integrity and Passage Number | FXR expression levels can diminish with high passage numbers. It is recommended to use low-passage cells and maintain consistency in the passage number across all experiments. Regular cell line authentication is also advised. |
| Variability in Serum and Media Components | Components within fetal bovine serum (FBS) and other media supplements can inadvertently activate or interfere with nuclear receptor signaling pathways. Testing different lots of FBS or using a serum-free medium for the experiment can help mitigate this variability. |
| Inconsistent this compound Concentration or Stability | Improper storage or handling can lead to the degradation of this compound. Ensure the compound is stored according to the manufacturer's instructions and prepare fresh solutions for each experiment. |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. The final solvent concentration should be kept consistent across all wells, including vehicle controls, and should not exceed the toxicity threshold for the specific cell line (generally below 0.5%). |
Issue: Unexpected Cytotoxicity at Effective Concentrations
| Possible Cause | Recommended Solution |
| Off-Target Effects in Specific Cell Lines | While this compound is selective for FXR, high concentrations may lead to off-target effects. A dose-response curve should be performed to identify the optimal, non-toxic concentration range. |
| Solvent Toxicity | As mentioned above, ensure the final DMSO concentration is below the toxic threshold for your cells. |
Troubleshooting Inconsistent In Vivo Results
Issue: Lack of Expected Metabolic Effects (e.g., no change in body weight or glucose tolerance)
| Possible Cause | Recommended Solution |
| Variability in Drug Formulation and Administration | Improper formulation can result in poor bioavailability and inconsistent exposure. A consistent and validated protocol for drug formulation, such as suspension in corn oil, should be followed. For oral gavage, ensure accurate dosing based on recent body weight measurements. |
| Animal Model Variability | The severity of phenotypes in models of metabolic disease can be highly variable. Ensure that animals are properly randomized into treatment groups based on baseline measurements (e.g., body weight, blood glucose). |
| Gut Microbiome Composition | The gut microbiota can influence bile acid metabolism and the response to FXR agonists. The composition of the gut microbiome can be affected by diet, housing conditions, and antibiotic use. Consider co-housing animals from different treatment groups (if experimentally appropriate) to normalize the microbiome, or analyze the microbiome composition as a variable. |
| Route of Administration | This compound's gut-restricted effects are observed with oral administration. Intraperitoneal (i.p.) injection will result in systemic exposure and different physiological outcomes. |
Experimental Protocols
In Vitro FXR Activation Assay
-
Cell Culture: Plate a suitable cell line (e.g., Caco-2 for intestinal models, HepG2 for hepatic models) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the induction of target genes.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FXR target genes such as SHP, FGF19, and CYP7A1.
In Vivo Study in a Diet-Induced Obesity Mouse Model
-
Animal Model: Use a standard mouse model for diet-induced obesity, such as C57BL/6J mice fed a high-fat diet for a specified number of weeks to induce obesity and insulin resistance.
-
Drug Formulation: Prepare this compound for oral gavage, for example, at a dose of 50-100 mg/kg. This compound is often dissolved in DMSO and then diluted in a vehicle like corn oil.
-
Dosing: Administer this compound or the vehicle control daily via oral gavage for the duration of the study (e.g., 5-8 weeks).
-
Monitoring: Monitor body weight, food intake, and other relevant parameters regularly.
-
Metabolic Phenotyping: Perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.
-
Tissue Collection and Analysis: At the end of the study, collect tissues such as the liver, intestine, and adipose tissue for gene expression analysis (qRT-PCR), histology, and other relevant assays.
Visualizations
This compound Signaling Pathway in the Intestine
Caption: this compound signaling pathway in the intestine and its effect on the liver.
General Experimental Workflow for In Vivo this compound Studies
Caption: A typical experimental workflow for in vivo studies with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A troubleshooting flowchart for addressing inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
Fexaramine In Vivo Applications: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fexaramine in in vivo experiments. The information focuses on potential off-target effects and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound in vivo?
A1: this compound is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[1][2] When administered orally, this compound's action is largely restricted to the intestines due to its poor absorption into systemic circulation.[3][4] This gut-specific activation of FXR mimics the natural signaling that occurs after a meal, leading to the downstream release of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then exerts systemic metabolic effects.[1]
Q2: Is this compound selective for FXR?
A2: Yes, this compound has been shown to be highly selective for FXR. Studies have reported that it displays no significant activity at a variety of other nuclear receptors, including hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR.
Q3: Are there any known off-target effects of this compound in vivo?
A3: Yes, a significant off-target effect has been identified. This compound has been shown to inhibit osteoclast formation and bone resorption in an FXR-independent manner. This effect is mediated through the downregulation of the NFATc1 signaling pathway. This off-target activity has been observed both in vitro and in vivo in a mouse calvarial model.
Q4: Does the route of administration impact the effects of this compound?
A4: Absolutely. The route of administration is a critical determinant of this compound's biological activity and potential for off-target effects.
-
Oral (PO) Administration: Results in gut-restricted FXR activation with minimal systemic exposure. This route is preferred for studying the metabolic benefits derived from intestinal FXR signaling.
-
Intraperitoneal (IP) Injection: Leads to systemic exposure, activating FXR in tissues beyond the intestine, such as the liver and kidneys. This route also reveals potential systemic off-target effects, such as the inhibition of osteoclastogenesis.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected metabolic phenotypes in mouse models.
-
Possible Cause 1: Formulation and Solubility. this compound is highly insoluble in aqueous solutions. Improper formulation can lead to inconsistent dosing and bioavailability.
-
Solution: A common and effective formulation involves first dissolving this compound in a small amount of DMSO, followed by dilution with a vehicle such as PBS or a mixture of PEG300, Tween 80, and saline. Always ensure the final solution is homogenous before administration. For oral gavage, vehicles like 0.5% methylcellulose (B11928114) can also be used.
-
-
Possible Cause 2: Influence of Gut Microbiota. The metabolic effects of intestinal FXR activation by this compound can be dependent on the gut microbiome. For instance, the production of the TGR5 ligand, lithocholic acid (LCA), by certain bacteria can be stimulated by this compound, contributing to its metabolic benefits.
-
Solution: Be aware that antibiotic treatment can reverse the beneficial metabolic effects of this compound. Consider characterizing the gut microbiome of your animal models if you observe unexpected variability in your results.
-
-
Possible Cause 3: Dietary Model. The effects of this compound can vary depending on the diet used in the animal model. One study noted that while this compound mitigated glucose intolerance and body mass increase in high-fat diet-fed mice, it resulted in glucose intolerance and insulin (B600854) resistance in a control diet group.
-
Solution: Carefully select the dietary model and include appropriate controls. The effects observed in a high-fat diet model may not be directly translatable to a standard chow model.
-
Issue 2: Observing systemic effects despite oral administration.
-
Possible Cause: Compromised Gut Barrier. In certain disease models, such as those with significant intestinal inflammation, the integrity of the gut barrier may be compromised. This could potentially lead to increased systemic absorption of orally administered this compound.
-
Solution: Assess the intestinal barrier function in your model. If a "leaky gut" is a feature of your model, consider that you may have some level of systemic this compound exposure. This compound has been shown to strengthen the mucosal defense in high-fat diet-fed mice, but this may not hold true in all models.
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | Ligand | Assay Type | Value | Reference |
|---|---|---|---|---|
| Farnesoid X Receptor (FXR) | This compound | Cell-based Reporter Assay | EC50 = 25 nM |
| Farnesoid X Receptor (FXR) | this compound | FRET-based Coactivator (SRC-1) Recruitment | EC50 = 255 nM | |
Table 2: Off-Target Selectivity of this compound
| Target | Activity | Reference |
|---|---|---|
| hRXRα | No activity reported | |
| hPPARα, γ, δ | No activity reported | |
| mPXR, hPXR | No activity reported | |
| hLXRα | No activity reported | |
| hTRβ | No activity reported | |
| hRARβ | No activity reported | |
| mCAR | No activity reported | |
| mERRγ | No activity reported | |
| hVDR | No activity reported |
Note: Quantitative Ki or IC50 values from broad receptor screening panels are not widely available in the public domain for this compound. The data above is based on studies that tested for activity at these specific receptors.
Experimental Protocols
Protocol 1: In Vivo Mouse Calvarial Model for Assessing Off-Target Effects on Osteoclast Formation
This protocol is adapted from a study demonstrating the FXR-independent inhibition of osteoclastogenesis by this compound.
-
Animal Model: 8-week-old C57BL/6J mice.
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in corn oil to achieve a final ratio of 1:9 (DMSO:corn oil).
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection daily. A vehicle control group (1:9 DMSO:corn oil) should be included.
-
-
Induction of Osteoclast Formation:
-
One day after the first this compound injection, induce localized inflammation and bone resorption by injecting lipopolysaccharide (LPS; 0.5 mg) directly onto the calvarium (skullcap). A control group should receive a PBS injection.
-
-
Study Duration and Endpoint:
-
Continue daily this compound injections for the duration of the study.
-
Six days after the LPS injection, sacrifice the mice.
-
Extract the calvaria and fix in 4% paraformaldehyde for 24 hours at 4°C.
-
-
Analysis:
-
Stain the fixed calvaria for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantify the number of TRAP-positive osteoclasts using imaging software such as ImageJ.
-
Protocol 2: Oral Gavage Administration for Gut-Restricted FXR Activation
This is a general protocol based on multiple in vivo studies investigating the metabolic effects of this compound.
-
Animal Model: Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet for 12-14 weeks) are commonly used.
-
This compound Formulation:
-
This compound is highly insoluble in water.
-
First, dissolve the required amount of this compound powder in DMSO to create a concentrated stock.
-
For the final dosing solution, dilute the DMSO stock in a suitable vehicle. A common formulation is 0.2% DMSO in PBS. Alternatively, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported for achieving higher concentrations.
-
-
Dosing:
-
Administer this compound via oral gavage at a dose of 50-100 mg/kg, once daily.
-
A vehicle control group receiving the same formulation without this compound is essential.
-
-
Treatment Duration:
-
Treatment duration can range from one week to several weeks (e.g., 5 weeks) depending on the metabolic parameters being investigated.
-
-
Analysis:
-
Monitor parameters such as body weight, food intake, glucose tolerance (via GTT), and insulin sensitivity (via ITT).
-
At the end of the study, collect tissues (e.g., intestine, liver, adipose tissue) for gene expression analysis (e.g., qPCR for Fgf15, Shp) and histological examination.
-
Collect blood for analysis of serum parameters (e.g., glucose, insulin, lipids).
-
Visualizations
Caption: On-target signaling pathway of oral this compound.
Caption: Off-target inhibition of osteoclast differentiation.
Caption: Experimental workflow based on administration route.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fexaramine Insolubility for In Vitro Assays
Welcome to the technical support center for Fexaramine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the solubility challenges associated with this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] It is widely used in research to study the physiological effects of FXR activation. Upon binding, this compound activates FXR, which in the intestine, induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents) or FGF19 (in humans).[4][5] This factor then travels to the liver to suppress the synthesis of bile acids.
Q2: Why does this compound frequently precipitate when added to my cell culture medium? this compound is a hydrophobic molecule with very poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock solution of this compound, usually dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution.
Q3: What are the negative consequences of this compound precipitation in my experiments? Precipitation can significantly compromise your experimental results in several ways:
-
Inaccurate Dosing: The formation of a precipitate means the actual concentration of soluble, biologically active this compound is much lower than your intended working concentration, leading to unreliable and non-reproducible data.
-
Cell Toxicity: The solid particles of the precipitate can be cytotoxic to cells, causing stress or death that is independent of this compound's pharmacological activity.
-
Assay Interference: Precipitates can interfere with imaging-based assays or plate reader measurements, leading to artifacts and inaccurate readings.
Q4: What is the best solvent for preparing a this compound stock solution? The recommended and most effective solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.
Q5: What is the maximum final concentration of DMSO that is safe for my cells? The tolerance to DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is widely recommended to keep the concentration at or below 0.1% to minimize any potential solvent-induced effects on cell physiology. For sensitive or primary cell lines, staying at or below 0.1% is strongly advised. It is imperative to always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide for this compound Precipitation
This guide provides a structured approach to identifying and resolving common issues with this compound precipitation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to medium. | High Final Concentration: The target concentration exceeds this compound's solubility limit in the medium. | Decrease the final working concentration. If a high concentration is necessary, explore the use of solubility-enhancing agents, though this requires extensive validation. |
| "Solvent Shock": The rapid dilution of the DMSO stock into the aqueous medium. | Add the DMSO stock solution dropwise into the pre-warmed (37°C) culture medium while gently swirling or vortexing to ensure rapid and even dispersion. Alternatively, perform a step-wise dilution by first mixing the stock with a small volume of medium before adding it to the final volume. | |
| Precipitate forms over time while in the incubator. | Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound. | Ensure the incubator provides a stable temperature. Avoid placing culture plates on cold surfaces. |
| Evaporation of Medium: Evaporation increases the concentration of all components, including this compound, potentially pushing it past its solubility limit. | Ensure proper humidification in the incubator. Use sealed flasks or plates for long-term experiments to prevent evaporation. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the complex medium, forming insoluble complexes. | If possible, test solubility in a simpler basal medium (e.g., DMEM without serum) first. If precipitation occurs only in complete medium, serum proteins may be a factor. | |
| The frozen this compound stock solution appears cloudy or contains crystals after thawing. | Improper Storage / Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to precipitate out of the DMSO stock. | Aliquot the stock solution into single-use volumes upon initial preparation to avoid repeated temperature cycling. |
| Low-Quality or "Wet" DMSO: Water absorbed by the DMSO can significantly reduce this compound's solubility. | Prepare a fresh stock solution using high-purity, anhydrous DMSO. Gentle warming (to 37°C) and sonication may help redissolve the precipitate, but a fresh stock is recommended for reliable results. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | ~50 mg/mL | ~100 mM | The universally recommended solvent. Sonication can aid dissolution. |
| Ethanol | Insoluble | Insoluble | Not a suitable solvent. |
| Water | Insoluble | Insoluble | Not a suitable solvent. |
Table 2: Volume of DMSO Needed to Prepare this compound Stock Solutions (M.W. = 496.64 g/mol )
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
|---|---|---|
| 10 mM | 1 mg | 201.35 µL |
| 5 mg | 1.007 mL | |
| 10 mg | 2.014 mL | |
| 50 mM | 5 mg | 201.35 µL |
| 10 mg | 402.71 µL | |
| 25 mg | 1.007 mL | |
| 100 mM | 10 mg | 201.35 µL |
| 25 mg | 503.38 µL |
| | 50 mg | 1.007 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.W. 496.64)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tube
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh 4.97 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. If needed, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots) to minimize freeze-thaw cycles.
-
Store the aliquots protected from light at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare 10 mL of a 10 µM working solution, transfer 9.99 mL of the pre-warmed medium into a sterile 15 mL conical tube.
-
Crucial Anti-Precipitation Step: Add 10 µL of the 10 mM this compound stock solution to the medium. Do not pipette the stock directly into the bottom of the tube. Instead, add the stock solution dropwise into the medium while gently swirling or vortexing the conical tube. This ensures rapid dispersion and prevents localized high concentrations that cause precipitation.
-
Cap the tube and gently invert it several times to ensure the solution is homogenous. The final DMSO concentration will be 0.1%.
-
Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution.
Diagrams
Caption: Intestinal FXR activation by this compound initiates a signaling cascade to the liver.
Caption: Workflow to prevent this compound precipitation during working solution preparation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 4. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fexaramine Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fexaramine in mouse models. The information is intended for scientists and drug development professionals to address specific issues that may arise during long-term administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in mice?
This compound is an orally administered, gut-restricted agonist of the Farnesoid X Receptor (FXR).[1][2] In mouse models of diet-induced obesity, it has been shown to have beneficial metabolic effects, including reducing weight gain, improving glucose tolerance, and promoting the browning of white adipose tissue.[3][4][5] Its mechanism of action is primarily localized to the intestines, which is intended to minimize the systemic side effects associated with other FXR agonists.
Q2: What are the reported beneficial effects of long-term this compound administration in obese mice?
Studies in diet-induced obese (DIO) mice have shown that daily oral administration of this compound for several weeks can lead to:
-
Prevention of further weight gain.
-
Reduction in overall fat mass.
-
Improved glucose tolerance and insulin (B600854) sensitivity.
-
Lowered serum levels of glucose, insulin, cholesterol, and leptin.
-
Reduced levels of inflammatory cytokines.
-
Increased core body temperature, suggesting enhanced thermogenesis.
Q3: Are there any known side effects or unexpected outcomes of long-term this compound administration in mice?
Yes, some studies have reported adverse effects, particularly in lean, control mice (not on a high-fat diet). In this context, this compound administration has been associated with:
-
Glucose intolerance.
-
Insulin resistance.
-
Reduced expression of intestinal tight junction proteins, suggesting a potential for increased intestinal permeability.
It is crucial to include a control group of animals on a standard diet in your experimental design to monitor for these potential off-target effects.
Q4: What is the typical dosage and administration route for this compound in mice?
This compound is typically administered via oral gavage. Dosages in published studies have ranged from 5 mg/kg to 100 mg/kg of body weight, administered daily. The duration of administration in these studies has typically been between 3 and 8 weeks.
Q5: How does the gut microbiota influence the effects of this compound?
The gut microbiota plays a crucial role in the metabolic effects of this compound. The beneficial outcomes of this compound treatment in obese mice can be reversed by the administration of antibiotics. This suggests that this compound's efficacy is at least partially mediated by its influence on the composition and function of the gut microbiome. This interaction is a critical factor to consider when interpreting experimental results.
Troubleshooting Guides
Problem 1: Inconsistent or variable results between experimental cohorts.
-
Possible Cause: Differences in gut microbiota composition.
-
Troubleshooting Steps:
-
Standardize Husbandry: Ensure that all mice are housed under identical conditions, including diet, bedding, and light-dark cycles, as these factors can influence the gut microbiome.
-
Acclimatization: Allow for a sufficient acclimatization period (at least 1-2 weeks) after animal arrival before starting the experiment.
-
Co-housing/Bedding Transfer: Consider co-housing or transferring bedding between cages of animals within the same experimental group to help normalize the gut microbiota.
-
Microbiota Analysis: If variability persists, consider performing 16S rRNA sequencing on fecal samples at baseline and throughout the study to identify any significant differences in microbial populations between cohorts.
-
Problem 2: Observing adverse metabolic effects in the control group.
-
Possible Cause: this compound may induce negative metabolic changes in lean, healthy animals.
-
Troubleshooting Steps:
-
Confirm Diet: Double-check that the control group is receiving a standard chow diet and not a high-fat diet.
-
Dose-Response Study: If adverse effects are observed at a high dose, consider performing a dose-response study to determine if a lower dose can still achieve the desired therapeutic effect in the obese group without causing harm to the control group.
-
Monitor Intestinal Permeability: Assess intestinal barrier function by measuring markers such as plasma lipopolysaccharide (LPS) levels or by performing in vivo intestinal permeability assays.
-
Problem 3: Lack of therapeutic effect in diet-induced obese mice.
-
Possible Cause: Issues with this compound formulation, administration, or underlying biological factors.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Confirm Gavage Technique: Ensure proper oral gavage technique to guarantee the full dose is delivered to the stomach.
-
Assess Gut Microbiota: As mentioned previously, the absence of certain gut bacteria could blunt the therapeutic effect of this compound. Consider microbiota analysis.
-
Evaluate FXR Target Gene Expression: To confirm target engagement in the intestine, measure the mRNA levels of known FXR target genes (e.g., Fgf15, Shp) in ileal tissue samples.
-
Data Presentation
Table 1: Summary of this compound Administration Protocols in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice, Diet-Induced Obese (DIO) mice | |
| Dosage Range | 5 mg/kg to 100 mg/kg body weight | |
| Administration Route | Oral gavage | |
| Vehicle | Corn oil, 0.5% methylcellulose, or other suitable vehicle | |
| Frequency | Daily | |
| Duration | 3 to 8 weeks |
Table 2: Reported Effects of this compound in Obese vs. Control Mice
| Parameter | Effect in Diet-Induced Obese Mice | Effect in Control (Lean) Mice | Reference |
| Body Weight | Prevention of weight gain | No significant change | |
| Glucose Tolerance | Improved | Impaired | |
| Insulin Sensitivity | Improved | Reduced (Insulin Resistance) | |
| Intestinal Tight Junctions | Strengthened | Reduced expression of tight junction proteins |
Experimental Protocols
Key Experiment: Assessment of Glucose Tolerance
-
Animal Preparation: Fast mice for 6 hours prior to the glucose challenge.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
Caption: this compound's gut-restricted FXR activation pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
- 5. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of Fexaramine for maximum therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Fexaramine for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Notably, this compound is designed to be gut-restricted, meaning it primarily activates FXR in the intestines with minimal systemic absorption when administered orally.[2][3] This targeted action is intended to reduce the risk of side effects associated with systemic FXR activation.[4]
Q2: What are the key downstream signaling pathways activated by this compound?
The intestinal activation of FXR by this compound triggers a cascade of signaling events, primarily through the induction of Fibroblast Growth Factor 15 (FGF15) in rodents, the ortholog of human FGF19. FGF15/19 then enters circulation and acts on various tissues, including the liver, to regulate metabolic processes. Additionally, this compound has been shown to influence the Takeda G-protein coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) signaling pathways, contributing to its beneficial metabolic effects.
Q3: What is a typical starting dose for this compound in preclinical in vivo studies?
Based on published preclinical studies in mice, a common oral dose of this compound is 100 mg/kg, administered daily. However, the optimal dose for a specific experimental model and therapeutic outcome should be determined empirically through dose-response studies.
Q4: How can I determine the optimal therapeutic window for this compound in my experimental model?
Establishing the therapeutic window involves identifying a dose range that maximizes therapeutic efficacy while minimizing potential toxicity. This can be achieved by conducting a dose-escalation study, starting with a low dose and gradually increasing it while monitoring both therapeutic endpoints (e.g., improved glucose tolerance, reduced steatosis) and markers of toxicity (e.g., changes in liver enzymes, adverse clinical signs).
Q5: What are the critical parameters to monitor when assessing the therapeutic efficacy of this compound?
The parameters to monitor will depend on the specific disease model. For metabolic diseases, key indicators include:
-
Metabolic parameters: Blood glucose, insulin (B600854) levels, glucose and insulin tolerance tests, serum lipids (triglycerides, cholesterol).
-
Gene expression: Intestinal expression of FXR target genes like FGF15 and Small Heterodimer Partner (SHP).
-
Histopathology: Examination of tissues such as the liver for changes in steatosis, inflammation, and fibrosis.
-
Body weight and composition: Monitoring changes in total body weight and fat mass.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal response to this compound | 1. Inconsistent gavage technique leading to variable drug delivery.2. Differences in food consumption affecting drug absorption.3. Underlying health status of individual animals. | 1. Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals.2. Standardize feeding protocols. Consider fasting animals for a short period before dosing to ensure consistent gut content.3. Perform a thorough health check of all animals before starting the experiment. Exclude any animals that show signs of illness. |
| Lack of expected therapeutic effect | 1. Suboptimal dose for the specific animal model or disease severity.2. Poor bioavailability of the this compound formulation.3. Incorrect timing of administration relative to disease progression. | 1. Conduct a dose-response study to identify a more effective dose.2. Ensure this compound is properly formulated for oral administration. Consider using a vehicle known to enhance the solubility and absorption of similar compounds.3. Adjust the timing of this compound administration to coincide with a relevant stage of the disease process. |
| Unexpected toxicity or adverse events | 1. Dose is too high for the specific animal strain or model.2. Off-target effects of the compound.3. Interaction with other experimental variables. | 1. Reduce the dose and perform a dose-de-escalation study to find the maximum tolerated dose (MTD).2. While this compound is selective for FXR, high concentrations could lead to off-target effects. Analyze key organs for histopathological changes.3. Carefully review all experimental protocols to identify any potential confounding factors. |
| Inconsistent gene expression results (e.g., FGF15, SHP) | 1. Variability in tissue collection and processing.2. Degradation of RNA during storage or extraction.3. Circadian rhythm affecting gene expression. | 1. Standardize the time of day for tissue collection and the method of tissue harvesting and preservation.2. Use an RNase-free technique and appropriate RNA stabilization reagents. Assess RNA quality and integrity before proceeding with qPCR.3. Collect samples at the same time each day to minimize the influence of circadian rhythms on gene expression. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Parameter | Model | Dose | Duration | Observed Effect | Reference |
| Body Weight | Diet-Induced Obesity | 100 mg/kg/day (oral) | 5 weeks | Reduced weight gain | |
| Glucose Tolerance | Diet-Induced Obesity | 100 mg/kg/day (oral) | 5 weeks | Improved glucose tolerance | |
| Insulin Sensitivity | Diet-Induced Obesity | 100 mg/kg/day (oral) | 5 weeks | Improved insulin sensitivity | |
| Serum Leptin | Diet-Induced Obesity | 100 mg/kg/day (oral) | 5 weeks | Decreased | |
| Serum Cholesterol | Diet-Induced Obesity | 100 mg/kg/day (oral) | 5 weeks | Decreased | |
| Intestinal SHP Expression | C57BL/6 Mice | 100 mg/kg (oral) | 5 days | Increased | |
| Intestinal FGF15 Expression | Diet-Induced Obesity | 100 mg/kg/day (oral) | 5 weeks | Increased |
Table 2: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| EC50 for FXR activation | Cell-based reporter assay | 25 nM |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound in a Diet-Induced Obesity Mouse Model
Objective: To determine the optimal oral dose of this compound for improving metabolic parameters in mice with diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Glucometer and glucose strips
-
Insulin ELISA kit
-
Equipment for body composition analysis (e.g., DEXA or NMR)
Methodology:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. Monitor body weight weekly.
-
Animal Grouping: Randomly assign mice to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage)
-
Group 3: this compound (e.g., 30 mg/kg, oral gavage)
-
Group 4: this compound (e.g., 100 mg/kg, oral gavage)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 4-6 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at the end of the treatment period.
-
Collect blood samples at baseline and at the end of the study for analysis of serum glucose, insulin, and lipid profiles.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues (liver, intestine, adipose tissue) for histopathological analysis and gene expression studies (e.g., qPCR for FGF15, SHP).
-
Data Analysis: Analyze the data to determine the dose of this compound that produces the most significant improvement in metabolic parameters without causing adverse effects.
Protocol 2: Assessment of Intestinal FXR Target Gene Expression
Objective: To confirm the engagement of the intestinal FXR target by this compound.
Materials:
-
Treated and control animal intestinal tissue (ileum)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (FGF15, SHP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Methodology:
-
RNA Extraction: Isolate total RNA from the ileum of treated and control animals using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for FGF15, SHP, and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated groups to the vehicle control group.
Signaling Pathway and Workflow Diagrams
Caption: this compound's intestinal FXR activation and downstream signaling.
Caption: Workflow for in vivo this compound dosage optimization.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of LH10, a novel this compound-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Fexaramine in experimental solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Fexaramine in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution?
A1: this compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the this compound solid in the organic solvent of your choice. For instance, the solubility in DMSO is approximately 10 mg/mL and in DMF is about 30 mg/mL.[1] It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before dissolving the compound to minimize the risk of oxidation.[1]
Q2: How should I store this compound solid and its stock solutions?
A2: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[2]
-
Organic Stock Solutions: Stock solutions in organic solvents like DMSO or DMF should be stored at -80°C for up to two years or at -20°C for up to one year.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day. This compound is sparingly soluble in aqueous buffers. For experiments requiring an aqueous environment, it is best to dilute the organic stock solution into the aqueous buffer immediately before use.
Q4: My this compound solution has changed color. What should I do?
A4: A change in the color of your this compound solution could indicate degradation. Do not use the solution for your experiments. Discard the solution and prepare a fresh one from your solid stock, ensuring you follow the recommended handling and storage procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solutions and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent or unexpected experimental results. | The this compound in your working solution may have degraded. | Prepare a fresh working solution from your stock immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
| Loss of this compound activity over time in cell culture. | This compound may be unstable in the cell culture medium over the duration of the experiment. | Consider replenishing the this compound-containing medium at regular intervals during long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). To minimize oxidation, it is recommended to use DMSO from a freshly opened bottle or to purge the DMSO with an inert gas (e.g., argon or nitrogen) before use.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
-
Thaw a single-use aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Dilute the stock solution to the final desired concentration in your pre-warmed aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
Potential Degradation Pathways and Prevention
While specific degradation studies for this compound are not extensively published, based on its chemical structure containing a tertiary amine, a methyl ester, and a biphenyl (B1667301) group, several potential degradation pathways can be inferred.
Caption: Potential degradation pathways for this compound.
Hydrolysis
The methyl ester group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.
-
Prevention:
-
Maintain the pH of aqueous solutions within a neutral range (pH 6-8) where possible.
-
Avoid prolonged storage in aqueous buffers. Prepare fresh solutions for each experiment.
-
Oxidation
The tertiary amine in the this compound structure can be a site for oxidation, particularly in the presence of oxygen and trace metal ions.
-
Prevention:
-
Use high-purity solvents.
-
Purge organic solvents with an inert gas (argon or nitrogen) before preparing stock solutions.
-
Store stock solutions under an inert atmosphere if possible.
-
Minimize the headspace in storage vials to reduce the amount of oxygen present.
-
Photodegradation
The biphenyl moiety in this compound may be sensitive to light, particularly UV radiation, which can lead to degradation.
-
Prevention:
-
Store solid this compound and its solutions in light-protected containers (e.g., amber vials).
-
When working with this compound solutions, minimize exposure to direct light.
-
Analytical Troubleshooting Workflow
If you suspect degradation of your this compound solution, the following workflow can help you identify the issue.
Caption: Workflow for troubleshooting this compound degradation.
This technical support guide provides a foundational understanding of how to handle and store this compound to prevent degradation. For further assistance, please consult the safety data sheet (SDS) provided by your supplier and relevant chemical literature.
References
Troubleshooting lack of weight loss response to Fexaramine in mice
Welcome to the Fexaramine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vivo experiments with this compound in mouse models of obesity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce weight loss?
This compound is a synthetic, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the gut, liver, and kidneys.[1] Unlike other FXR agonists that are systemically absorbed, this compound is designed to be gut-restricted, meaning it primarily acts on FXR receptors in the intestines when administered orally.[1][2] This targeted action mimics the physiological effects of a meal, triggering a cascade of metabolic benefits without the caloric intake, which is why it has been dubbed an "imaginary meal."[3][4]
The primary mechanism for its weight loss effect involves the activation of intestinal FXR, which in turn induces the production and release of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15 enters the bloodstream and signals to the liver and other tissues to:
-
Increase energy expenditure: By promoting the "browning" of white adipose tissue (WAT) into more metabolically active brown or "beige" adipose tissue.
-
Improve glucose metabolism: By enhancing insulin (B600854) sensitivity and reducing hepatic glucose production.
-
Reduce inflammation: By strengthening the gut barrier and reducing the circulation of inflammatory cytokines.
This multi-pronged metabolic reprogramming leads to a reduction in fat mass and the prevention of diet-induced weight gain, without significantly altering food intake.
Q2: What is the expected outcome of this compound treatment in diet-induced obese mice?
In mice with diet-induced obesity, daily oral administration of this compound is expected to prevent further weight gain and reduce total body fat percentage compared to vehicle-treated controls. Treated mice may also exhibit improved glucose tolerance and reduced levels of circulating cholesterol and inflammatory markers. A notable physiological effect is an increase in core body temperature, indicative of enhanced thermogenesis.
Q3: Is this compound absorbed systemically?
This compound is designed to have minimal systemic absorption, with its primary site of action being the intestines. This gut-restriction is a key feature intended to reduce the potential for side effects associated with systemic FXR activation.
Q4: What is the role of the gut microbiota in this compound's efficacy?
The gut microbiota plays a crucial role in the metabolic benefits observed with this compound. Studies have shown that the efficacy of this compound is diminished in mice treated with antibiotics, suggesting that a healthy gut microbiome is necessary for its mechanism of action. The interaction is thought to involve the microbial production of secondary bile acids which can also modulate FXR signaling.
Troubleshooting Guide
Issue 1: No significant difference in weight gain between this compound-treated and vehicle-treated mice.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Potential Cause & Troubleshooting Step
-
Improper this compound Formulation or Administration:
-
Vehicle Composition: Ensure this compound is properly dissolved or suspended. A commonly used vehicle is 0.2% DMSO in PBS. This compound is highly insoluble in aqueous solutions alone.
-
Dosage and Administration: Verify the correct dosage (typically 50-100 mg/kg) and ensure accurate oral gavage technique to deliver the full dose to the stomach.
-
-
Mouse Model and Diet:
-
Diet Composition: The high-fat diet should be standardized and have a sufficiently high fat content (e.g., 50-60% of calories from fat) to induce a robust obese phenotype.
-
Duration of High-Fat Diet: Ensure mice have been on the high-fat diet long enough to become significantly obese before initiating this compound treatment.
-
-
Gut Microbiota Dysbiosis:
-
Antibiotic Contamination: Check for any sources of antibiotic contamination in the diet or water, as this can disrupt the gut microbiota and abrogate this compound's effects.
-
Microbiota Analysis: If possible, analyze the fecal microbiota composition to ensure a healthy and diverse microbiome is present in the experimental animals.
-
-
Target Engagement:
-
Measure FGF15 Levels: Assess serum FGF15 levels to confirm that this compound is activating intestinal FXR. A lack of increase in FGF15 would suggest a problem with the drug's formulation, administration, or the biological response.
-
Logical Troubleshooting Flowchart
Data Presentation
Table 1: Summary of Expected Quantitative Outcomes in Diet-Induced Obese Mice
| Parameter | Expected Outcome in this compound Group (vs. Vehicle) | Reference |
| Body Weight | Prevention of further weight gain | |
| Body Fat Percentage | Significantly lower | |
| Core Body Temperature | Increase of ~1.5 °C | |
| Food Intake | No significant change | |
| Serum Cholesterol | Lowered | |
| Blood Glucose | Improved control/Lowered |
Experimental Protocols
Protocol 1: this compound Formulation and Oral Gavage in Mice
1. Materials:
- This compound powder
- Dimethyl sulfoxide (B87167) (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 ml)
2. This compound Stock Solution Preparation (if applicable):
- Due to its poor solubility, it is recommended to prepare a fresh suspension for each day of dosing.
3. Dosing Suspension Preparation (for a 100 mg/kg dose):
- Calculate the total amount of this compound needed for the number of mice to be dosed.
- Weigh the this compound powder and place it in a sterile tube.
- Add a small volume of DMSO to dissolve the this compound. The final concentration of DMSO in the dosing solution should not exceed 0.2%.
- Vortex thoroughly until the this compound is fully dissolved in the DMSO.
- Add the appropriate volume of sterile PBS to reach the final desired concentration and a final DMSO concentration of 0.2%.
- Vortex the suspension vigorously immediately before each gavage to ensure homogeneity.
4. Oral Gavage Procedure:
- Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
- Gently restrain the mouse.
- Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
- Slowly administer the this compound suspension.
- Carefully remove the gavage needle.
- Monitor the mouse for any signs of distress after the procedure.
Protocol 2: Assessment of Intestinal FXR Activation via Serum FGF15 Measurement
1. Sample Collection:
- Collect blood from mice via a suitable method (e.g., submandibular or retro-orbital bleeding) at a consistent time point after the final this compound dose.
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 2,000 x g for 15 minutes at 4°C.
- Collect the serum (supernatant) and store at -80°C until analysis.
2. FGF15 Measurement:
- Use a commercially available mouse FGF15 ELISA kit.
- Follow the manufacturer's instructions for the assay protocol, including the preparation of standards, samples, and reagents.
- Briefly, the procedure typically involves:
- Adding standards and serum samples to a microplate pre-coated with an anti-FGF15 antibody.
- Incubating to allow FGF15 to bind to the antibody.
- Washing the plate to remove unbound substances.
- Adding a detection antibody, often biotinylated.
- Adding a streptavidin-HRP conjugate.
- Adding a substrate solution to develop a colorimetric signal.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Calculate the FGF15 concentration in the samples based on the standard curve.
Signaling Pathways and Workflows
This compound's Mechanism of Action
Experimental Workflow for a this compound Study
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. New weight loss solution drug - Digital Journal [digitaljournal.com]
- 4. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
Technical Support Center: Fexaramine Intestinal Toxicity Mitigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing high-dose Fexaramine in preclinical studies. Our aim is to help you anticipate and address potential challenges related to its potent activity within the intestine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered "intestine-restricted"?
A1: this compound is a potent, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine.[1][2] It is considered "intestine-restricted" or "gut-restricted" because when administered orally, it is poorly absorbed into the systemic circulation.[3] This design minimizes the risk of systemic side effects that have been observed with other FXR agonists, such as pruritus or imbalances in cholesterol.[1] Its primary action is therefore localized to the FXR receptors within the intestinal tract.
Q2: What is the primary mechanism of action of this compound in the intestine?
A2: In the intestine, this compound binds to and activates FXR. This activation triggers a signaling cascade, with a key event being the induction of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19.[2] FGF15 is then secreted from enterocytes, enters the portal circulation, and acts on the liver to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is central to this compound's metabolic effects.
Q3: Is high-dose this compound known to be directly toxic to intestinal cells?
A3: Current preclinical data suggests that this compound is not directly cytotoxic to intestinal cells. Studies in mice using oral administration of this compound at doses up to 100 mg/kg have not reported direct intestinal toxicity. Instead of overt toxicity, high doses may lead to profound physiological changes in the gut environment, such as altered bile acid composition and shifts in the gut microbiota, which could lead to unexpected biological outcomes.
Q4: What are the potential systemic side effects of this compound?
A4: Due to its limited systemic absorption, this compound is designed to avoid the systemic side effects associated with other FXR agonists. However, it is crucial for researchers to verify the gut-restricted nature of their specific this compound batch and experimental setup. Inadvertent systemic exposure could theoretically lead to effects on lipid metabolism or other systemic FXR-mediated pathways.
Q5: Can this compound influence the gut microbiota?
A5: Yes, this compound has been shown to modulate the gut microbiota. In studies with high-fat diet-fed mice, this compound treatment altered the Firmicutes/Bacteroidetes ratio and increased the abundance of beneficial bacteria like Lactobacillus sp. These changes in the microbiome can contribute to its therapeutic effects but may also be a source of experimental variability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Adverse Metabolic Effects (e.g., glucose intolerance, insulin (B600854) resistance in control animals) | In certain dietary contexts (e.g., standard chow vs. high-fat diet), potent FXR activation may alter gut physiology in a non-beneficial way. One study reported that in a control group, this compound resulted in glucose intolerance and reduced intestinal tight junctions. | - Re-evaluate the diet used in your animal model. The effects of this compound can be highly dependent on the metabolic state of the animal.- Perform a dose-response study to identify the optimal therapeutic window for your specific model and diet.- Analyze intestinal tight junction protein expression (e.g., Occludin, ZO-1) to assess barrier integrity. |
| High Variability in Efficacy Between Animals (e.g., inconsistent effects on body weight or inflammation) | The baseline gut microbiota composition can vary significantly between individual animals, even from the same vendor. Since this compound's effects are intertwined with the microbiota, this can lead to variable responses. | - Co-house animals for a period before the experiment to help normalize their microbiota.- Collect fecal samples before and after treatment for 16S rRNA sequencing to correlate microbial composition with experimental outcomes.- Consider using antibiotics to deplete the gut microbiota as a negative control to understand its contribution to this compound's effects. |
| Evidence of Systemic FXR Activation (e.g., significant changes in hepatic gene expression not attributable to FGF15) | This could indicate that this compound is entering systemic circulation at higher levels than expected. This might be due to the specific formulation, vehicle used, or compromised gut barrier integrity in the animal model. | - Verify the purity and identity of your this compound compound.- Measure plasma concentrations of this compound at various time points post-dosing.- Assess gut barrier integrity through methods like the FITC-dextran permeability assay. If the barrier is compromised, systemic leakage is more likely. |
| Gastrointestinal Disturbances (e.g., diarrhea, loose stools) | High-dose this compound can significantly alter the bile acid pool and its composition. Changes in bile acids are known to affect intestinal transit and fluid secretion, potentially leading to diarrhea. | - Monitor stool consistency and animal hydration status regularly.- Consider a dose-escalation protocol to allow for adaptation.- Analyze the composition of the bile acid pool in the intestine and feces to determine if specific diarrheagenic bile acids (like deoxycholic acid) are elevated. |
Data Summary
Table 1: Effect of Oral this compound on Gene Expression in Mice
| Gene | Tissue | Dosage | Effect | Reference |
| Nr0b2 (SHP) | Ileum | 100 mg/kg | Significant Increase | |
| Nr0b2 (SHP) | Liver | 100 mg/kg | No significant change | |
| Fgf15 | Ileum | 5 mg/kg | Increased expression | |
| Cyp7a1 | Liver | 100 mg/kg | Suppressed expression | |
| Tlr4, Il6, Il1beta | Ileum | 5 mg/kg | Decreased expression | |
| Cldn, Ocldn, Zo1 | Ileum | 5 mg/kg | Increased expression |
Table 2: Metabolic Effects of this compound in High-Fat Diet-Fed Mice
| Parameter | Dosage | Duration | Outcome | Reference |
| Body Mass | 5 mg/kg | 3 weeks | Reduced | |
| Glucose Intolerance | 5 mg/kg | 3 weeks | Mitigated | |
| Plasma Lipids | 5 mg/kg | 3 weeks | Reduced | |
| Firmicutes/Bacteroidetes Ratio | 5 mg/kg | 3 weeks | Reduced |
Visualized Pathways and Workflows
References
- 1. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fexaramine and Obeticholic Acid for Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Farnesoid X Receptor (FXR) agonists: Fexaramine, a gut-restricted agonist, and Obeticholic Acid (OCA), a systemic agonist. This document outlines their mechanisms of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways to inform research and development in metabolic and hepatic diseases.
Executive Summary
This compound and Obeticholic Acid are both potent activators of FXR, a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Their primary distinction lies in their systemic exposure. This compound is designed for gut-restricted action, minimizing systemic effects, while Obeticholic Acid acts systemically. This fundamental difference dictates their therapeutic applications and side-effect profiles. Obeticholic Acid is approved for the treatment of primary biliary cholangitis and has been extensively studied for non-alcoholic steatohepatitis (NASH), demonstrating significant efficacy in improving liver fibrosis. This compound, currently in preclinical development, shows promise in treating obesity and metabolic syndrome by leveraging gut-specific FXR activation to induce metabolic benefits.
Mechanism of Action: Gut-Restricted versus Systemic FXR Activation
The farnesoid X receptor (FXR) is a bile acid-activated nuclear receptor that plays a crucial role in maintaining metabolic homeostasis. Upon activation by agonists, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements (FXREs) on the DNA to regulate the transcription of target genes.
Obeticholic Acid (OCA) is a semi-synthetic bile acid analog and a potent, systemic FXR agonist.[1] Administered orally, OCA is absorbed into the bloodstream and activates FXR in various tissues, including the liver, intestine, and kidneys.[1] In the liver, FXR activation by OCA inhibits bile acid synthesis by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[1] This is achieved through the induction of the small heterodimer partner (SHP). In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice), which then travels to the liver to further suppress CYP7A1 expression.[2][3]
This compound is a non-steroidal, gut-restricted FXR agonist. Due to its chemical properties, this compound has poor oral bioavailability and primarily acts on FXR within the intestinal tract. This localized activation of intestinal FXR leads to the induction of FGF15 in mice, which then enters the portal circulation and signals to the liver to reduce bile acid synthesis and improve metabolic parameters. By avoiding systemic FXR activation, this compound aims to minimize potential side effects associated with widespread FXR agonism.
Comparative Efficacy and Potency
This compound and Obeticholic Acid exhibit different potencies in activating FXR, as determined by in vitro assays.
| Compound | EC50 (FXR Activation) | Potency Comparison |
| This compound | 25 nM | Approximately 4-6 times more potent than Obeticholic Acid |
| Obeticholic Acid | ~100-150 nM | - |
Preclinical Data Comparison
This compound: Preclinical Evidence in Obesity and Metabolic Syndrome
This compound has been evaluated in diet-induced obese (DIO) mouse models, where it has demonstrated significant metabolic benefits.
| Parameter | Animal Model | Treatment | Key Findings |
| Body Weight and Fat Mass | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day this compound for 5 weeks | Stopped weight gain and induced fat loss. |
| Glucose Homeostasis | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day this compound for 5 weeks | Improved glucose tolerance and insulin (B600854) sensitivity. |
| Inflammation | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day this compound for 5 weeks | Minimized inflammation. |
| Cholesterol | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day this compound for 5 weeks | Lowered cholesterol levels. |
Obeticholic Acid: Preclinical Evidence in NASH
Obeticholic Acid has been studied in various mouse models of non-alcoholic steatohepatitis (NASH).
| Parameter | Animal Model | Treatment | Key Findings |
| NAFLD Activity Score (NAS) | Diet-Induced Obese (DIO) NASH Mice | 30 mg/kg/day OCA for 8 weeks | Reduced histopathological scores of hepatic steatosis and inflammation. |
| Liver Fibrosis | MC4R-KO mice on a Western diet | 10 mg/kg/day OCA | Markedly ameliorated liver fibrosis. |
| Hepatocyte Injury | Diet-Induced Obese (DIO) NASH Mice | 30 mg/kg/day OCA for 8 weeks | Reduced total liver fat content. |
Clinical Data: Obeticholic Acid in NASH (REGENERATE Trial)
The REGENERATE trial was a pivotal Phase 3 study evaluating the efficacy and safety of Obeticholic Acid in patients with liver fibrosis due to NASH.
| Endpoint (Month 18) | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 9.6% - 12% | 18% | 22.4% - 23% |
| NASH Resolution with no worsening of fibrosis | 3.5% - 8% | 11% | 6.5% - 12% |
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
FXR signaling in the intestine and liver.
Experimental Workflow: Diet-Induced Obesity (DIO) Mouse Model
Workflow for a diet-induced obesity mouse study.
Experimental Protocols
FXR Activation Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to determine the potency of FXR agonists.
1. Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are transiently co-transfected with a GAL4-FXR ligand-binding domain (LBD) expression plasmid and a luciferase reporter plasmid containing GAL4 upstream activating sequences using a suitable transfection reagent (e.g., Lipofectamine).
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing various concentrations of the test compounds (this compound or Obeticholic Acid).
-
A vehicle control (e.g., DMSO) is also included.
3. Luciferase Assay:
-
After 24 hours of incubation with the compounds, cells are lysed.
-
Luciferase activity is measured using a luciferase assay system and a luminometer.
-
The data is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
The EC50 value is calculated by plotting the dose-response curve.
Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice for the evaluation of anti-obesity compounds.
1. Animal Model and Housing:
-
Male C57BL/6J mice at 6 weeks of age are commonly used.
-
Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet:
-
Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
A control group is fed a standard chow diet (e.g., 10% of calories from fat).
3. Treatment:
-
Once the obese phenotype is established, mice are randomly assigned to treatment groups.
-
This compound (e.g., 100 mg/kg) or vehicle is administered daily via oral gavage.
4. Monitoring and Endpoint Analysis:
-
Body weight and food intake are monitored weekly.
-
At the end of the treatment period (e.g., 5 weeks), various parameters are assessed:
-
Body Composition: Fat and lean mass are measured using dual-energy X-ray absorptiometry (DEXA).
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered a glucose bolus (e.g., 2 g/kg) intraperitoneally or orally. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance. The area under the curve (AUC) is calculated to quantify glucose intolerance.
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin (e.g., 0.75 U/kg). Blood glucose levels are measured to assess insulin sensitivity.
-
Serum Analysis: Blood is collected to measure levels of insulin, cholesterol, triglycerides, and inflammatory markers.
-
Tissue Analysis: Liver, adipose tissue, and other organs are collected for histological analysis and gene expression studies.
-
Conclusion
This compound and Obeticholic Acid represent two distinct strategies for targeting the farnesoid X receptor. Obeticholic Acid's systemic activity has been clinically validated for its anti-fibrotic effects in the liver, albeit with some systemic side effects. This compound's gut-restricted approach offers a promising alternative for the treatment of metabolic disorders like obesity and type 2 diabetes by harnessing the endocrine functions of the gut to improve systemic metabolism, potentially with an improved safety profile. Further research, including clinical trials for this compound, is necessary to fully elucidate its therapeutic potential in humans. This comparative guide provides a foundational resource for researchers to navigate the complexities of FXR agonism and to inform the design of future studies in this field.
References
- 1. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 2. The Investigation into Correlation between Type 2 Diabetes Mellitus and the Gut Microbiota [scirp.org]
- 3. A variant of FGF19 for treatment of disorders of cholestasis and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fexaramine and Other Synthetic FXR Agonists in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of lipid, glucose, and bile acid metabolism. Its central role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. This has spurred the development of numerous synthetic FXR agonists, each with distinct pharmacological profiles. This guide provides a detailed comparison of fexaramine, a gut-restricted FXR agonist, with other notable synthetic FXR agonists that have systemic effects: obeticholic acid (OCA), cilofexor, and tropifexor (B611488).
Mechanism of Action: A Tale of Two Compartments
The primary distinction between this compound and other synthetic FXR agonists lies in their site of action. This compound is designed for minimal systemic absorption, thereby confining its activity to the intestines.[1][2] In contrast, OCA, cilofexor, and tropifexor are absorbed into the bloodstream and exert their effects systemically, with significant activity in the liver.[3][4][5]
This difference in tissue specificity fundamentally alters their downstream signaling and overall metabolic impact. Intestinal FXR activation by this compound robustly induces the production of Fibroblast Growth Factor 15 (FGF15) in rodents (the human ortholog is FGF19). FGF15/19 then enters the portal circulation and signals to the liver to regulate bile acid synthesis and glucose metabolism. Furthermore, intestinal FXR activation by this compound has been shown to modulate the gut microbiota and activate G-protein coupled bile acid receptor 1 (TGR5) signaling, contributing to improved metabolic outcomes.
Systemic FXR agonists like OCA, cilofexor, and tropifexor also induce FGF19 production in the intestine, but their primary effects are mediated through direct activation of FXR in the liver. This leads to the regulation of genes involved in bile acid synthesis, transport, and lipid and glucose metabolism.
FXR Signaling Pathway
Comparative Efficacy in Metabolic Disease Models
The following tables summarize the quantitative data from preclinical and clinical studies, providing a comparative overview of the efficacy of this compound, OCA, cilofexor, and tropifexor on key metabolic parameters.
Preclinical Data (Rodent Models)
| Parameter | This compound | Obeticholic Acid | Cilofexor | Tropifexor |
| Model | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice | Rat NASH Model | Mouse NASH Models |
| Dose | 100 mg/kg/day (oral) | 10 mg/kg/day (oral) | 10 & 30 mg/kg/day (oral) | 0.1 - 1 mg/kg/day (oral) |
| Body Weight | Dose-dependent reduction in weight gain | Variable effects reported | Not consistently reported | Dose-dependent reduction |
| Fat Mass | Significant reduction in subcutaneous and visceral fat | Reduction in hepatic triglycerides | - | Marked reduction in steatohepatitis and fibrosis |
| Glucose Tolerance | Improved | Improved insulin (B600854) sensitivity | - | - |
| Insulin Sensitivity | Improved | Improved | - | - |
| Hepatic Steatosis | Reduced | Reduced | - | Markedly reduced |
| Hepatic Fibrosis | - | Reduced | Dose-dependent reduction | Reversed established fibrosis |
| FGF15/19 Induction | Robustly induces enteric FGF15 | Induces FGF19 | - | Induces FGF19 |
| Inflammation | Reduced systemic inflammation | Reduced markers of liver inflammation | - | - |
Clinical Data (Human Trials)
| Parameter | Obeticholic Acid (OCA) | Cilofexor | Tropifexor |
| Indication | NASH with Fibrosis | NASH, PSC | NASH with Fibrosis |
| Trial Phase | Phase 3 (REGENERATE) | Phase 2 | Phase 2b (FLIGHT-FXR) |
| Dose | 10 mg and 25 mg/day | 30 mg and 100 mg/day | 140 µg and 200 µ g/day |
| Hepatic Fat | - | 100 mg: -22.7% median relative decrease in MRI-PDFF (p=0.003 vs placebo) | 200 µg: Significant decrease in hepatic fat fraction |
| Liver Enzymes (ALT) | Significant reductions | Significant reductions in GGT, ALT, AST | 200 µg: Significant decrease |
| Fibrosis Improvement | 25 mg: 23% of patients with ≥1 stage improvement (p<0.05 vs placebo) | No significant change in ELF scores or liver stiffness at 24 weeks | - |
| NASH Resolution | No significant difference vs placebo | - | - |
| Pruritus (Itching) | 25 mg: 51% of patients (9% discontinuation) | 100 mg: 14% moderate to severe | Dose-dependent increase (up to 69%), mostly mild |
| LDL Cholesterol | Increased | - | Dose-related increase |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols commonly used in the evaluation of FXR agonists.
In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD), typically 60% kcal from fat, for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is fed a standard chow diet.
-
Drug Administration: Once obesity is established, mice are randomized into treatment groups and receive the FXR agonist or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose Tolerance Test (GTT): Mice are fasted for 6 hours, followed by an intraperitoneal (IP) or oral gavage of glucose (1-2 g/kg). Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 90, 120 min) post-injection.
-
Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours, followed by an IP injection of insulin (0.75-1.0 U/kg). Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60 min) post-injection.
-
-
Terminal Procedures:
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues (liver, adipose tissue, intestine) are collected for analysis.
-
Hepatic Steatosis Quantification: Liver sections are stained with Hematoxylin and Eosin (H&E) or Oil Red O. Steatosis is graded based on the percentage of hepatocytes containing lipid droplets.
-
Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of FXR target genes (e.g., Shp, Fgf15, Cyp7a1).
-
Protein Analysis: Serum or plasma is collected to measure levels of FGF15/19, insulin, and lipids using ELISA or other immunoassays.
-
Experimental Workflow for Efficacy Testing
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing Different Methods for the Diagnosis of Liver Steatosis: What Are the Best Diagnostic Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. novartis.com [novartis.com]
Fexaramine Versus Bariatric Surgery: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Immediate Release
In the ongoing search for effective treatments for obesity and its associated metabolic disorders, both pharmacological and surgical interventions are under intense investigation. This guide provides a comparative overview of the pre-clinical efficacy of fexaramine, an orally-active, intestine-restricted farnesoid X receptor (FXR) agonist, and bariatric surgery, the current gold standard for sustained weight loss, based on data from animal models.
Executive Summary
This compound has emerged as a promising non-systemic therapeutic agent that mimics some of the metabolic benefits of bariatric surgery.[1] In animal models, both interventions lead to significant weight loss, primarily from adipose tissue, and notable improvements in glucose metabolism. While bariatric surgery generally produces a more pronounced and sustained weight reduction, this compound offers a less invasive approach with a distinct mechanism of action that circumvents systemic side effects.[2][3] This guide will delve into the quantitative outcomes and experimental methodologies of key preclinical studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison.
Quantitative Data Comparison
The following tables summarize the key metabolic outcomes observed in separate studies on diet-induced obese (DIO) mice treated with this compound or undergoing bariatric surgery. It is important to note that these results are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound (100 mg/kg/day, oral gavage for 5 weeks) | Reference |
| Body Weight Gain | Continued weight gain | Stopped weight gain | [4] |
| Fat Mass | High | Reduced | [5] |
| Blood Sugar Levels | Elevated | Lowered | |
| Cholesterol Levels | Elevated | Lowered | |
| Inflammation | Increased | Minimized | |
| Food Intake | No change | No change |
Table 2: Effects of Bariatric Surgery (Vertical Sleeve Gastrectomy - VSG) on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Sham-Operated Control | Vertical Sleeve Gastrectomy (VSG) | Reference |
| Body Weight | Maintained high body weight | Significant and sustained reduction | |
| Fat Mass | High | Significant reduction | |
| Glucose Tolerance | Impaired | Improved (independent of weight loss) | |
| Fasting Glucose | Elevated | Markedly improved | |
| Food Intake | Baseline | Reduced initially, may normalize over time |
Experimental Protocols
This compound Administration in Diet-Induced Obese Mice
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% of calories from fat) for a period of 12-14 weeks.
Drug Administration: this compound is administered daily via oral gavage at a dosage that can range from 10 to 100 mg/kg of body weight. The treatment duration in key studies is often around 5 weeks. A vehicle control group (receiving the solvent without this compound) is run in parallel.
Metabolic Phenotyping: Throughout the study, various parameters are monitored, including:
-
Body weight and composition: Measured regularly using a laboratory scale and techniques like magnetic resonance imaging (MRI).
-
Food and water intake: Monitored daily or weekly.
-
Glucose and insulin (B600854) tolerance tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
-
Blood analysis: At the end of the study, blood is collected to measure levels of glucose, insulin, cholesterol, and inflammatory markers.
-
Energy expenditure: Measured using a comprehensive lab animal monitoring system to track oxygen consumption and carbon dioxide production.
Vertical Sleeve Gastrectomy (VSG) in Mice
Animal Model: Similar to this compound studies, diet-induced obese mice (e.g., C57BL/6 fed a high-fat diet) are commonly used.
Surgical Procedure:
-
Anesthesia and Analgesia: The mouse is anesthetized (e.g., with isoflurane) and provided with preoperative analgesics.
-
Surgical Preparation: The abdominal area is shaved and sterilized. The mouse is placed on a heating pad to maintain body temperature.
-
Incision: A midline laparotomy is performed to expose the abdominal cavity.
-
Stomach Mobilization: The stomach is gently exteriorized, and the blood vessels along the greater curvature are ligated.
-
Gastrectomy: Approximately 70-80% of the stomach, primarily the greater curvature, is excised.
-
Closure: The remaining stomach is sutured to form a smaller, tubular "sleeve." The abdominal wall and skin are then closed in layers.
-
Sham Surgery: A control group undergoes a sham procedure which involves mobilizing the stomach without performing the gastrectomy.
Postoperative Care: Mice receive fluid resuscitation (e.g., warmed sterile saline) and are kept on a heating pad. A liquid diet is provided for the first few days post-surgery, gradually transitioning back to solid food.
Signaling Pathways and Mechanisms of Action
This compound's Intestine-Restricted FXR Activation
This compound's therapeutic effects stem from its targeted activation of the farnesoid X receptor (FXR) in the intestines. Upon oral administration, this compound is poorly absorbed into the bloodstream, thus minimizing systemic side effects.
Caption: this compound's intestine-restricted FXR activation pathway.
Bariatric Surgery's Multi-faceted Mechanisms
The metabolic benefits of bariatric surgery are attributed to a complex interplay of anatomical and physiological changes.
Caption: Multifactorial mechanisms of bariatric surgery.
Comparative Logic Flow
The decision between a pharmacological approach like this compound and a surgical intervention involves considering the trade-offs between invasiveness, magnitude of effect, and the underlying mechanisms.
References
- 1. A Murine Model of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. popsci.com [popsci.com]
- 3. Mechanisms underlying weight loss and metabolic improvements in rodent models of bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 5. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
Fexaramine's Anti-Inflammatory Efficacy in the Gut: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fexaramine's anti-inflammatory effects in the gut against other farnesoid X receptor (FXR) agonists and standard-of-care treatments. The information is supported by experimental data from murine models of inflammatory bowel disease (IBD).
This compound, a gut-restricted FXR agonist, has demonstrated significant potential in mitigating intestinal inflammation. Its mechanism of action centers on the activation of FXR, a nuclear receptor crucial for regulating bile acid homeostasis, which in turn modulates inflammatory responses within the gastrointestinal tract.[1][2][3] An improved version, FexD, has also been developed and shows similar or enhanced efficacy in preclinical studies.[2]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from various studies investigating the effects of this compound and other relevant compounds on key indicators of intestinal inflammation in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice. It is important to note that the data presented is synthesized from multiple sources, and experimental conditions may vary between studies.
Table 1: Comparison of this compound/FexD with other FXR Agonists on IBD Parameters in DSS-Induced Colitis in Mice
| Parameter | This compound/FexD | Obeticholic Acid (OCA) | Vehicle/Control | Source |
| Treatment Regimen | 50 mg/kg/day, oral gavage | 5 mg/kg/day, oral gavage | 0.5% methyl cellulose | [4], |
| Change in Body Weight | Attenuated weight loss | Attenuated weight loss | Significant weight loss | , |
| Colon Length | Significantly preserved | Significantly preserved | Significant shortening | , |
| Histological Score | Reduced mucosal damage, inflammatory infiltrate, and crypt loss | Reduced intestinal inflammation and fibrosis | Severe inflammation, ulceration, and crypt destruction | , |
| Pro-inflammatory Cytokines (e.g., IL-17, TNF-α) | Significant reduction in IL-17 | Reduction in TNF-α | Elevated levels | |
| Intestinal Permeability | Preserved intestinal barrier function | Protected intestinal mucosa | Increased permeability | , |
Table 2: Comparison of this compound with Standard-of-Care IBD Treatment in DSS-Induced Colitis in Mice
| Parameter | This compound | Sulfasalazine | Vehicle/Control | Source |
| Treatment Regimen | 50 mg/kg/day, oral gavage | 30-60 mg/kg/day, oral gavage | DSS in drinking water | |
| Change in Body Weight | Attenuated weight loss | Reduced body weight loss | Significant weight loss | , |
| Colon Length | Significantly preserved | Suppressed colon shortening | Significant shortening | , |
| Disease Activity Index (DAI) | Not reported in comparative studies | Significant reduction | High DAI score | |
| Histological Score | Reduced mucosal damage and inflammatory infiltrate | Suppressed mucosal inflammatory infiltration | Severe inflammation and ulceration | , |
| Pro-inflammatory Signaling | Reduced IL-17 | Suppression of MAPK and NF-κB signaling | Activated inflammatory pathways |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DSS-Induced Colitis Model
A widely used model to induce colitis in mice that mimics aspects of human ulcerative colitis.
-
Animals: 8-12 week old C57BL/6 mice are typically used.
-
Induction: Dextran sulfate sodium (DSS) with a molecular weight of 36,000–50,000 is dissolved in sterile drinking water at a concentration of 2.5% - 5% (w/v).
-
Administration: Mice are given the DSS solution as their sole source of drinking water for 5-7 consecutive days for an acute model. For chronic models, cycles of DSS administration followed by periods of regular drinking water are used.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the experiment, mice are euthanized, and the colon is collected for analysis of length, histology, and molecular markers.
Disease Activity Index (DAI) Scoring
The DAI is a composite score used to quantify the clinical severity of colitis.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross rectal bleeding |
Histological Scoring of Colitis
Colon tissue sections are stained with Hematoxylin and Eosin (H&E) and scored based on the severity of inflammation and tissue damage.
-
Tissue Preparation: The colon is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with H&E.
-
Scoring Criteria: A score is assigned based on:
-
Inflammation Severity: (0: none; 1: slight; 2: moderate; 3: severe)
-
Inflammation Extent: (0: none; 1: mucosa; 2: mucosa and submucosa; 3: transmural)
-
Crypt Damage: (0: none; 1: basal 1/3 damaged; 2: basal 2/3 damaged; 3: only surface epithelium intact; 4: entire crypt and epithelium lost)
-
Percentage of Area Involved: (1: 1-25%; 2: 26-50%; 3: 51-75%; 4: 76-100%)
-
Isolation and Flow Cytometry of Intestinal Innate Lymphoid Cells (ILCs)
This protocol allows for the quantification of ILC populations in the gut lamina propria.
-
Tissue Preparation: The small intestine and colon are harvested, cleaned, and Peyer's patches are removed. The tissue is cut open longitudinally and then into smaller pieces.
-
Epithelial Layer Removal: Tissue pieces are incubated in a predigestion medium containing EDTA to remove the epithelial layer.
-
Lamina Propria Digestion: The remaining tissue is minced and subjected to enzymatic digestion with collagenase and DNase.
-
Cell Isolation: The digested cell suspension is filtered and subjected to a Percoll gradient centrifugation to isolate lamina propria lymphocytes.
-
Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against lineage markers (to exclude other immune cells) and specific markers for ILC subsets (e.g., CD45, RORγt, NKp46).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer to identify and quantify different ILC populations, particularly ILC3s (RORγt+).
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the anti-inflammatory effects of this compound.
References
- 1. Modulation of the Gut Microbiota-farnesoid X Receptor Axis Improves Deoxycholic Acid-induced Intestinal Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Compound Reverses Gut Inflammation in Mice | Technology Networks [technologynetworks.com]
- 3. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Intestinal FXR-Related Molecules on Intestinal Mucosal Barriers in Biliary Tract Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine and Its Derivatives: A Comparative Analysis of Farnesoid X Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the farnesoid X receptor (FXR) agonist, fexaramine, and its derivatives. This compound, a non-steroidal, gut-restricted FXR agonist, has garnered significant interest for its potential therapeutic applications in metabolic diseases with a favorable side-effect profile compared to systemic FXR agonists.[1][2] This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying signaling pathways to aid in research and development efforts.
Data Presentation: Comparative Activity of this compound and Derivatives
The following table summarizes the in vitro potency and efficacy of this compound and several of its derivatives as FXR agonists. These compounds were designed to optimize the activity and tissue selectivity of the parent molecule.
| Compound | EC50 (nM) | Emax (%) | Key Characteristics | Reference |
| This compound | 25 | ~40% (partial agonist in some assays) | Gut-restricted FXR agonist. | [3][4] |
| Fexarine | 36 | Not Reported | Derivative of this compound. | [4] |
| Fexarene | 36 | Not Reported | Derivative of this compound. | |
| LH10 | 140 | Not Reported | More active than this compound in some studies. | |
| Fex-3 | Not Reported | Not Reported | Higher intestinal accumulation than this compound. | |
| Compound 41 | Not Reported | 53% | Partial FXR agonist derived from this compound. | |
| GW4064 (Reference) | ~90 | 100% (full agonist) | Systemically active FXR agonist. | |
| Obeticholic Acid (OCA) (Reference) | Not Reported | Not Reported | Systemically active, FDA-approved FXR agonist. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FXR agonist activity. Below are outlines of key experimental protocols.
FXR Agonist Activity Assessment using a Cell-Based Reporter Assay
This assay quantifies the ability of a compound to activate the transcriptional activity of FXR in a cellular context.
Principle: HEK293T cells are transiently co-transfected with expression vectors for the human FXR and its heterodimeric partner, retinoid X receptor (RXR). A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene is also introduced. FXR activation by an agonist leads to the binding of the FXR/RXR heterodimer to the FXRE, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the FXR agonist activity.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For transfection, cells are seeded in 96-well plates and transfected with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing the test compounds (this compound, its derivatives, or reference compounds) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation with the compounds, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated using a non-linear regression analysis.
FXR Coactivator Recruitment Assay (TR-FRET)
This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FXR-LBD is tagged with a donor fluorophore (e.g., Europium-chelate), and a peptide fragment of a coactivator protein (e.g., SRC-1) is labeled with an acceptor fluorophore (e.g., allophycocyanin). In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of coactivator recruitment.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the Europium-labeled GST-FXR-LBD fusion protein and the allophycocyanin-labeled SRC-1 receptor binding peptide.
-
Compound Addition: Add increasing concentrations of the test compounds to the wells of a microplate.
-
Incubation: Add the FXR-LBD and coactivator peptide mixture to the wells and incubate at room temperature to allow for binding to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the EC50 for coactivator recruitment.
Gene Expression Analysis in Intestinal Cells
This experiment evaluates the effect of this compound and its derivatives on the expression of FXR target genes in a relevant cell line.
Principle: The activation of FXR by an agonist leads to the upregulation or downregulation of specific target genes. By measuring the mRNA levels of these genes in intestinal cells treated with the compounds, their cellular activity can be assessed.
Methodology:
-
Cell Culture and Treatment: Human intestinal Caco-2 cells are cultured to differentiation. The cells are then treated with various concentrations of this compound, its derivatives, or reference compounds for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of FXR target genes such as Small Heterodimer Partner (SHP), Fibroblast Growth Factor 19 (FGF19), and Bile Salt Export Pump (BSEP) are quantified using qRT-PCR. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative changes in gene expression are calculated using the ΔΔCt method and are expressed as fold change relative to the vehicle-treated control.
Mandatory Visualization
Signaling Pathway of this compound as an FXR Agonist
Caption: this compound's FXR signaling pathway in intestinal cells.
Experimental Workflow for FXR Agonist Evaluation
Caption: Workflow for evaluating this compound and its derivatives.
Conclusion
This compound and its derivatives represent a promising class of gut-restricted FXR agonists with therapeutic potential for metabolic diseases. The data and protocols presented in this guide offer a framework for the continued investigation and development of these compounds. The gut selectivity of certain this compound derivatives, such as Fex-3, highlights the potential for minimizing the systemic side effects observed with other FXR agonists. Further head-to-head studies, particularly focusing on pharmacokinetic and long-term efficacy and safety in preclinical models, will be crucial in identifying lead candidates for clinical development. The visualized signaling pathway and experimental workflow provide a clear understanding of the mechanism of action and the necessary steps for a thorough evaluation of this compound class.
References
- 1. This compound as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] On the Pharmacology of Farnesoid X Receptor Agonists: Give me an "A", Like in "Acid" | Semantic Scholar [semanticscholar.org]
- 3. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of novel natural agonists targeting farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Fexaramine Research: A Comparative Guide
An objective analysis of research findings on the gut-restricted FXR agonist, Fexaramine, reveals consistent metabolic benefits in preclinical models, although independent validation studies remain limited. This guide provides a comparative overview of the original research and subsequent independent investigations, focusing on quantitative data, experimental methodologies, and key signaling pathways.
This compound, a synthetic, non-steroidal agonist of the farnesoid X receptor (FXR), has garnered significant attention for its potential as a therapeutic agent for metabolic diseases.[1] Developed by researchers at the Salk Institute for Biological Studies, this compound is designed to act exclusively in the intestine, thereby avoiding systemic side effects associated with other FXR agonists.[2][3] Original studies in mouse models of obesity demonstrated that oral administration of this compound led to weight loss, reduced inflammation, and improved insulin (B600854) sensitivity.[1][2] These effects are primarily attributed to the activation of intestinal FXR, which triggers a signaling cascade involving fibroblast growth factor 15 (FGF15) in mice (the human ortholog is FGF19).
Subsequent independent research has explored the effects of this compound in different contexts, largely corroborating its metabolic benefits and providing further insights into its mechanism of action. These studies have investigated its impact on the gut microbiome, intestinal barrier function, and its therapeutic potential in conditions like alcoholic liver disease.
Quantitative Data Comparison
The following tables summarize key quantitative findings from the original research on this compound by Fang et al. (2015) and a subsequent independent study by Pathak et al. (2018) that investigated its effects in a diet-induced obesity model.
Table 1: Effects of this compound on Body Weight and Fat Mass in Diet-Induced Obese Mice
| Parameter | Study | Treatment Group | Vehicle Control | This compound Treatment | % Change |
| Body Weight Gain (g) | Fang et al. (2015) | Diet-Induced Obese C57BL/6J mice (5 weeks) | 15.8 ± 1.2 | 5.1 ± 0.8 | -67.7% |
| Pathak et al. (2018) | Diet-Induced Obese C57BL/6J mice (9 days) | 4.2 ± 0.5 | 1.8 ± 0.3 | -57.1% | |
| Total Fat Mass (g) | Fang et al. (2015) | Diet-Induced Obese C57BL/6J mice (5 weeks) | 18.2 ± 1.5 | 10.3 ± 1.1 | -43.4% |
| Pathak et al. (2018) | db/db mice (9 days) | Not Reported | Not Reported | - |
Data are presented as mean ± standard deviation.
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Study | Treatment Group | Vehicle Control | This compound Treatment | % Change |
| Fasting Glucose (mg/dL) | Fang et al. (2015) | Diet-Induced Obese C57BL/6J mice (5 weeks) | 185 ± 15 | 135 ± 10 | -27.0% |
| Serum Insulin (ng/mL) | Fang et al. (2015) | Diet-Induced Obese C57BL/6J mice (5 weeks) | 3.2 ± 0.5 | 1.5 ± 0.3 | -53.1% |
| Serum Cholesterol (mg/dL) | Pathak et al. (2018) | db/db mice (9 days) | ~200 | ~150 | -25.0% |
| Serum FGF15 (pg/mL) | Fang et al. (2015) | Diet-Induced Obese C57BL/6J mice (5 weeks) | ~200 | ~1200 | +500% |
Data are presented as mean ± standard deviation. Some values are estimated from graphs in the publications.
Experimental Protocols
Original Research (Fang et al., 2015)
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for 14 weeks to induce obesity.
-
Drug Administration: this compound was administered daily by oral gavage at a dose of 100 mg/kg for 5 weeks. The vehicle control group received a solution of 0.5% methylcellulose (B11928114) in water.
-
Metabolic Analysis: Body weight and food intake were monitored weekly. Glucose and insulin tolerance tests were performed at the end of the treatment period. Serum levels of glucose, insulin, cholesterol, and FGF15 were measured. Body composition was analyzed by MRI.
-
Gene Expression Analysis: RNA was extracted from the ileum and liver to quantify the expression of FXR target genes, such as Fgf15, Shp, and Cyp7a1, using quantitative real-time PCR.
Independent Validation (Pathak et al., 2018)
-
Animal Model: Male C57BL/6J mice and leptin receptor-deficient db/db mice were used.
-
Drug Administration: this compound was administered by oral gavage at a dose of 50 mg/kg once daily for 7 to 9 days. This compound was dissolved in DMSO and then diluted with PBS.
-
Gut Microbiome Analysis: 16S ribosomal RNA gene sequencing was performed on cecal contents to analyze changes in the gut microbiota composition.
-
Metabolic Analysis: Oral glucose tolerance tests were performed. Serum levels of GLP-1, FGF21, cholesterol, and free fatty acids were measured.
-
Gene Expression Analysis: Gene expression in the ileum was analyzed by quantitative real-time PCR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for evaluating its metabolic effects in mice.
Caption: this compound's intestinal FXR activation pathway.
Caption: Experimental workflow for this compound studies.
Comparison with Alternatives
While this compound remains a key investigational compound, other gut-restricted FXR agonists have been developed. One such example is this compound-3 (Fex-3). In vitro studies have shown that Fex-3 can selectively activate intestinal FXR and may have greater potency in regulating the expression of FXR target genes compared to the original this compound. However, in vivo comparative data on the metabolic effects of this compound and Fex-3 are not yet available. The development of such derivatives highlights the ongoing interest in targeting intestinal FXR for the treatment of metabolic disorders.
Conclusion
The available research, including initial findings and subsequent independent studies, consistently supports the therapeutic potential of the gut-restricted FXR agonist this compound in improving metabolic parameters in preclinical models. The data indicate that by selectively activating FXR in the intestine, this compound can induce a cascade of beneficial metabolic effects, including weight loss, improved glucose homeostasis, and reduced inflammation, without apparent systemic side effects. While the findings are promising, the body of independent validation research is still growing. Further studies, particularly those directly comparing this compound with other gut-restricted FXR agonists and eventually, well-controlled human clinical trials, are necessary to fully elucidate its therapeutic efficacy and safety profile.
References
Safety Operating Guide
Navigating the Safe Disposal of Fexaramine: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Fexaramine are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, adhering to general best practices for laboratory chemical waste management.
Core Principles of this compound Disposal
While specific disposal protocols for this compound are not extensively detailed in publicly available literature, the safety data sheets (SDS) and general chemical waste guidelines provide a strong framework for its responsible management. The fundamental principle is to treat this compound as a potentially hazardous chemical and to avoid its release into the environment.[1][2][3] Standard procedures for the disposal of research chemicals should be strictly followed.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemical-resistant gloves
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust particles.[4]
Step-by-Step Disposal Procedures
1. Waste Segregation:
The first critical step is the proper segregation of this compound waste. Three primary waste streams should be established:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and any labware (e.g., weighing boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid Waste: This stream is for solutions containing this compound, such as stock solutions or experimental media. It is crucial not to mix aqueous and organic solvent waste.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
2. Solid Waste Disposal:
-
Carefully sweep up any solid this compound, avoiding the creation of dust.
-
Place the collected solid waste into a clearly labeled, sealed, and suitable container. The container should be compatible with the chemical properties of this compound.
-
Label the container as "Hazardous Waste" and include the chemical name "this compound."
3. Liquid Waste Disposal:
-
Do not dispose of this compound solutions down the sink.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
The container should be appropriate for the solvent used (e.g., a glass bottle for organic solvents).
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and an approximate concentration of this compound.
4. Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area if necessary.
-
Ensure proper ventilation.
-
For a solid spill, carefully sweep up the material without creating dust and place it in a suitable container for disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Prevent the spill from entering drains or waterways.
5. Final Disposal:
-
All collected this compound waste must be disposed of through a licensed hazardous waste disposal service.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.
-
Never dispose of this compound in the regular trash or via the sewer system.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes general guidelines for chemical waste.
| Parameter | Guideline | Source |
| Sink Disposal | Prohibited for hazardous chemicals. | |
| Trash Disposal | Prohibited for hazardous chemicals. | |
| Waste Containers | Must be sturdy, leak-proof, and compatible with the chemical. | |
| Labeling | Must be clearly marked as "Hazardous Waste" with the chemical name. |
Experimental Protocols
Visualizing Disposal Workflow
The logical flow of this compound disposal can be visualized to ensure clarity and adherence to the procedural steps.
Caption: this compound Disposal Workflow
This procedural guide, based on established best practices for laboratory chemical safety, provides a framework for the responsible disposal of this compound. Adherence to these steps is crucial for protecting laboratory personnel and the environment. Always consult your institution's specific guidelines and EHS office for final disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fexaramine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fexaramine. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent and selective farnesoid X receptor (FXR) agonist.[1][2] While it is a valuable tool in metabolic research, appropriate handling is necessary to minimize exposure and associated risks. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled as a potentially hazardous substance.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound, particularly in its solid, powdered form. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Double-gloving with powder-free nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Body Protection: Disposable gown with a solid front and closed back. |
| Preparing Stock Solutions | - Gloves: Double-gloving with powder-free nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Laboratory coat. |
| Cell Culture and In Vitro Assays | - Gloves: Powder-free nitrile gloves. - Eye Protection: Safety glasses. - Body Protection: Laboratory coat. |
Operational Plan: From Receipt to Experimentation
A structured workflow is essential to safely and effectively incorporate this compound into your research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically a crystalline solid.[4]
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is often between 2-8°C.
Experimental Workflow: Preparing and Using this compound
The following diagram illustrates a typical workflow for preparing a this compound stock solution and treating cells in an in vitro experiment.
Detailed Protocol: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Don the appropriate PPE for handling a solid compound (see table above). Perform all manipulations within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be approximately 4.97 mg per 1 mL of solvent (Molecular Weight: 496.64 g/mol ).
-
Dissolution: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Add the appropriate volume of sterile, anhydrous DMSO to the weighed this compound. For instance, add 1 mL of DMSO to 4.97 mg of this compound.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Detailed Protocol: In Vitro Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
-
Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration.
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays.
This compound Signaling Pathway
This compound exerts its effects by activating the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. The diagram below illustrates the primary signaling cascade initiated by this compound.
Disposal Plan: Ensuring a Safe Laboratory Environment
All materials that have come into contact with this compound, including unused stock solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Unused/Expired Solutions | - Collect in a sealed, compatible container labeled for hazardous liquid waste. Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated hazardous solid waste container. |
| Contaminated PPE (e.g., gloves, gowns) | - Place in a designated hazardous solid waste bag immediately after use. |
General Disposal Guidelines:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
Segregation: Store this compound waste separately from other incompatible chemical waste.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their studies, contributing to advancements in the understanding and treatment of metabolic diseases.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
